Product packaging for Short-Chain Fatty Acid LC-MS Mixture(Cat. No.:)

Short-Chain Fatty Acid LC-MS Mixture

Cat. No.: B1163300
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Short-Chain Fatty Acids (SCFAs) in Biological Systems

Short-chain fatty acids (SCFAs) are a group of saturated fatty acids containing fewer than six carbon atoms. creative-proteomics.com They are crucial metabolites in various biological systems, acting as a key communication link between the gut microbiota and the host.

SCFAs are organic carboxylic acids with a chain length of two to six carbons. wikipedia.org In humans, the most abundant and well-studied SCFAs are acetate (B1210297) (C2), propionate (B1217596) (C3), and butyrate (B1204436) (C4), which together constitute 90-95% of the SCFAs in the colon. creative-proteomics.comnews-medical.netnih.gov Other SCFAs, such as valeric acid and branched-chain fatty acids like isobutyric acid and isovaleric acid, are found in much lower concentrations. nih.gov The water solubility of SCFAs distinguishes them from long-chain fatty acids, which are largely immiscible. wikipedia.org

Table 1: Major Short-Chain Fatty Acids

Common NameSystematic NameChemical FormulaMolar Mass (g/mol)
Acetic acidEthanoic acidC₂H₄O₂60.05
Propionic acidPropanoic acidC₃H₆O₂74.08
Butyric acidButanoic acidC₄H₈O₂88.11
Valeric acidPentanoic acidC₅H₁₀O₂102.13

SCFAs are the primary end-products of anaerobic microbial fermentation of complex carbohydrates that escape digestion in the upper gastrointestinal tract. nih.govfrontiersin.orgnih.gov This process mainly occurs in the colon, where gut bacteria metabolize dietary fibers, resistant starches, and host-produced glycans like mucus. frontiersin.orgcreative-proteomics.com Key bacterial phyla involved in SCFA production include Firmicutes (such as Lachnospiraceae, Roseburia, and Faecalibacterium) and Bacteroidetes. creative-proteomics.comnih.govmdpi.com Acetate, propionate, and butyrate are typically produced in a molar ratio of approximately 60:20:20. news-medical.netnih.gov The production pathways are complex and can involve cross-feeding, where the metabolic byproducts of one bacterial species are used as substrates by another. news-medical.netmdpi.comnih.gov

SCFAs play a multitude of fundamental roles in host health. nih.gov They are a significant energy source; butyrate is the preferred fuel for colonocytes (the epithelial cells of the colon), while acetate is metabolized by peripheral tissues and the liver. creative-proteomics.comwikipedia.orgfrontiersin.org Collectively, SCFAs can contribute up to 10% of the host's daily energy requirements. news-medical.net

For intestinal homeostasis, SCFAs help maintain the integrity of the gut barrier, increase the secretion of protective mucus, and lower the luminal pH, which inhibits the growth of pathogens. news-medical.netnih.govnih.govgutmicrobiotaforhealth.com Beyond the gut, SCFAs function as critical signaling molecules. researchgate.net They activate G protein-coupled receptors (GPCRs), mainly free fatty acid receptor 2 (FFAR2) and FFAR3, on various cell types, including enteroendocrine and immune cells. nih.govnih.govnih.gov This signaling influences systemic processes such as appetite regulation through the release of hormones like glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), modulation of immune responses, and regulation of glucose and lipid metabolism. creative-proteomics.comnih.govnih.govfrontiersin.org

Significance of Comprehensive SCFA Profiling in Academic Research

The analysis of SCFA mixtures, particularly using liquid chromatography-mass spectrometry (LC-MS), is vital for advancing our understanding of their role in health and disease.

Comprehensive SCFA profiling provides a functional readout of the metabolic activity of the gut microbiota. gutmicrobiotaforhealth.com It is essential for investigating the intricate interactions between the host and its microbiome. nih.gov Variations in SCFA profiles have been linked to numerous conditions, including metabolic syndrome, inflammatory bowel disease (IBD), colorectal cancer, and obesity. nih.govnih.govnih.gov Therefore, quantifying SCFA levels is crucial in research aimed at understanding disease pathogenesis and developing novel therapeutic strategies. youtube.commdpi.com As diet can rapidly alter the gut microbiome and its SCFA output, such profiling is also a cornerstone of modern nutritional science. news-medical.netgutmicrobiotaforhealth.com

The accurate quantification of SCFAs is analytically challenging due to their inherent physicochemical properties. nih.gov Their high polarity and volatility make them difficult to retain on standard reversed-phase liquid chromatography columns and can lead to analyte loss during sample preparation steps that involve evaporation. nih.govshimadzu.comresearchgate.net

Furthermore, SCFA concentrations vary dramatically across different biological samples. While abundant in fecal matter, their levels in systemic circulation (plasma or serum) are significantly lower because more than 95% of SCFAs produced in the colon are rapidly absorbed by the host. nih.govnih.govmdpi.com This necessitates highly sensitive analytical methods for their detection in blood-based matrices. nih.gov Another significant challenge is the presence of structural isomers, such as butyric acid and isobutyric acid, which are difficult to separate chromatographically and require specialized LC methods or derivatization for accurate quantification. shimadzu.comcreative-proteomics.com Due to poor ionization efficiency in their native form, LC-MS analysis often requires a chemical derivatization step to enhance sensitivity and improve chromatographic performance. nih.govshimadzu.com

Table 2: Research Findings on SCFA Analysis Challenges

ChallengeDescriptionCommon Analytical Approach/Solution
High Polarity & VolatilityPoor retention on standard reversed-phase LC columns; potential for analyte loss during sample drying. nih.govshimadzu.comUse of specialized LC columns (e.g., aqueous C18) or derivatization to increase hydrophobicity; avoiding sample evaporation steps where possible. shimadzu.comcreative-proteomics.com
Low Concentration in MatricesConcentrations in serum/plasma are much lower than in feces, requiring highly sensitive detection. nih.govmdpi.comUse of sensitive mass spectrometry (MS/MS) and derivatization to improve ionization efficiency and signal intensity. nih.govnih.gov
Isomeric InterferenceStructural isomers (e.g., butyrate/isobutyrate, valerate/isovalerate) are difficult to separate. shimadzu.comcreative-proteomics.comOptimization of chromatographic conditions for separation or use of derivatization techniques that allow for isomer-specific fragmentation in MS. shimadzu.comcreative-proteomics.com
Poor Ionization for LC-MSUnderivatized SCFAs show low ionization efficiency in electrospray ionization (ESI). nih.govChemical derivatization (e.g., using 3-nitrophenylhydrazine (B1228671), 3-NPH) to add a readily ionizable group, improving sensitivity. nih.govshimadzu.com
Complex Sample MatrixBiological samples like feces are complex, containing many interfering substances. researchgate.netRobust sample preparation including protein precipitation, liquid-liquid extraction, or solid-phase extraction to purify the sample before analysis. creative-proteomics.comnih.gov

Role of LC-MS in Advanced SCFA Mixture Analysis

The accurate quantification of SCFA mixtures in various biological samples is essential for elucidating their physiological roles and their potential as biomarkers for diseases such as cancer, diabetes, and inflammatory conditions. nih.gov LC-MS has become a central technique in this field, offering robust and sensitive methods for profiling these challenging analytes in complex matrices like feces, blood, and tissues. mdpi.commdpi.com

While gas chromatography (GC) has traditionally been used for SCFA analysis, LC-MS offers several distinct advantages that have led to its increasing adoption. nih.gov

Sensitivity : LC-MS/MS methods, particularly when combined with chemical derivatization, provide exceptional sensitivity. researchgate.netmdpi.com This allows for the quantification of SCFAs at very low concentrations, such as those found in plasma and serum, which is often challenging for other techniques. creative-proteomics.comnih.gov For instance, derivatization with Girard's reagent T (GT) was shown to increase the sensitivity for propionate by 100-fold compared to methods using 3-nitrophenylhydrazine (3-NPH). researchgate.netmdpi.com

Versatility : LC-MS is highly versatile, capable of analyzing a broad spectrum of compounds, including those that are non-volatile or thermally unstable, which are unsuitable for GC-MS. shimadzu.com This technique can be applied to a wide array of biological samples, from feces and blood to cell cultures and tissues. mdpi.comnih.gov

Reduced Derivatization Requirements : Historically, the analysis of polar, low-molecular-weight compounds like SCFAs required derivatization to improve their chromatographic retention and ionization efficiency. mdpi.comnih.gov However, recent advancements have led to the development of direct LC-MS/MS methods that can quantify SCFAs without this step. mdpi.comnih.govresearchgate.net These derivatization-free approaches simplify sample preparation, reduce analysis time, and minimize potential sources of error. mdpi.comquadram.ac.uk

Milder Operating Conditions : Liquid chromatography is conducted at lower temperatures than gas chromatography, which helps to prevent the degradation of volatile SCFAs during analysis. mdpi.com

Faster Analysis : Modern ultra-high-performance liquid chromatography (UHPLC) systems coupled with mass spectrometry can significantly shorten analysis times compared to traditional GC methods, enhancing throughput for large-scale studies. mdpi.com

Table 1: Comparison of Analytical Techniques for SCFA Analysis

FeatureLiquid Chromatography-Mass Spectrometry (LC-MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Volatility Not required; suitable for non-volatile and thermally unstable compounds. shimadzu.comRequires volatile or derivatized volatile compounds. nih.gov
Sample Preparation Can be simpler, with derivatization-free options available. mdpi.comresearchgate.netOften requires derivatization to increase volatility. nih.gov
Sensitivity High, especially with derivatization, reaching femtomole levels. mdpi.comcreative-proteomics.comGood, but can be less sensitive than advanced LC-MS methods. nih.gov
Versatility Broader applicability to a wide range of polar and nonpolar compounds. shimadzu.comGenerally limited to volatile and semi-volatile compounds. shimadzu.com
Analysis Time Can be faster, especially with UHPLC systems. mdpi.comCan have longer run times.
Operating Conditions Milder, lower temperature operation. mdpi.comHigh temperatures required for volatilization. metwarebio.com

The methodology for analyzing SCFAs by LC-MS has evolved significantly, addressing the inherent challenges posed by these small and highly polar molecules.

Initially, direct analysis of underivatized SCFAs by LC-MS was problematic due to their poor retention on standard reversed-phase columns and inefficient ionization in the mass spectrometer. mdpi.comnih.govnih.gov This led to the widespread adoption of chemical derivatization , a process that modifies the SCFA molecule to make it more amenable to LC-MS analysis. This is achieved by attaching a chemical tag to the carboxylic acid group of the SCFA, which increases its molecular weight and hydrophobicity, thereby improving chromatographic separation and ionization efficiency. researchgate.nettandfonline.com

A variety of derivatization reagents have been developed over the years, each with specific reaction conditions and benefits. mdpi.com For example, 3-nitrophenylhydrazine (3-NPH) has been a popular choice, forming stable derivatives that can be detected with high sensitivity. mdpi.comcreative-proteomics.com Other reagents, such as O-benzylhydroxylamine (O-BHA) and various anilines, have also been successfully employed. nih.govtandfonline.comnih.gov The development of isotopically labeled derivatization agents, like ¹³C-aniline, further enhanced quantification accuracy by enabling stable isotope dilution methods. nih.govnih.govchemrxiv.org

More recently, the field has seen a push towards derivatization-free methods . These novel techniques bypass the need for chemical modification, streamlining the workflow. mdpi.comnih.govresearchgate.net Such methods often rely on specialized chromatography columns, such as those with porous graphitic carbon (PGC) stationary phases, or specific mobile phase conditions to achieve adequate separation and retention of the native SCFAs. researchgate.net These direct analysis techniques are often coupled with tandem mass spectrometry (MS/MS) and the use of stable isotope-labeled internal standards to ensure specificity and accurate quantification. mdpi.comnih.gov The result is a faster and simpler sample preparation process with a reduced risk of derivatization-related variability. mdpi.comresearchgate.net

Table 2: Selected Derivatization Reagents for SCFA Analysis by LC-MS

ReagentAbbreviationKey FeaturesReference(s)
3-Nitrophenylhydrazine 3-NPHWidely used; forms stable hydrazone derivatives; enhances detection in negative ion mode. mdpi.com
O-Benzylhydroxylamine O-BHAUsed with a coupling agent (e.g., EDC); allows for sensitive detection in positive ion mode. mdpi.comnih.gov
Aniline (B41778) -Can be isotopically labeled (¹²C/¹³C) for accurate stable isotope dilution quantification. nih.govnih.gov
Girard's Reagent T GTProvides a permanent positive charge to the SCFA, dramatically increasing ionization efficiency and sensitivity. researchgate.netmdpi.com
2-Picolylamine 2-PAForms amide derivatives suitable for positive mode ESI-MS/MS analysis. mdpi.comtandfonline.com

Scope and Objectives of SCFA LC-MS Research Methodologies

The application of LC-MS methodologies in SCFA research is driven by several key objectives aimed at understanding the role of these microbial metabolites in biology.

A primary goal is the accurate and robust quantification of individual SCFAs within a mixture from diverse and complex biological matrices. mdpi.comnih.gov This includes developing methods validated for use in samples ranging from human feces, where concentrations are high, to plasma and tissues, where levels are significantly lower. mdpi.comcreative-proteomics.com

Another major objective is the discovery and validation of biomarkers . Researchers use LC-MS to compare SCFA profiles between healthy individuals and those with various diseases, including metabolic syndromes, inflammatory bowel disease, and cancer. nih.govnih.gov Identifying distinct SCFA signatures associated with specific conditions can lead to new diagnostic tools and a better understanding of disease mechanisms.

Furthermore, these methodologies are fundamental to investigating the function of the gut microbiota . LC-MS analysis allows scientists to study how diet, probiotics, or therapeutic interventions like fecal microbiota transplantation affect the metabolic output of gut bacteria. nih.govchemrxiv.org By measuring changes in SCFA production, researchers can gain insights into host-microbe interactions. nih.govnih.gov

Finally, a significant portion of research is dedicated to methodological advancement . The objective is to continuously improve analytical techniques to be faster, more sensitive, higher-throughput, and more cost-effective, making large-scale clinical and epidemiological studies more feasible. mdpi.comnih.govquadram.ac.uk This includes the development of novel derivatization strategies and the refinement of direct-analysis techniques to enhance the reliability and scope of SCFA research. mdpi.comnih.gov

Properties

Origin of Product

United States

Advanced Methodological Approaches for Short Chain Fatty Acid Lc Ms Mixture Analysis

Sample Preparation Strategies for Diverse Biological Matrices

The initial and most critical step in the analysis of SCFAs is the preparation of the sample. The choice of methodology is heavily dependent on the biological matrix being studied, as each presents unique challenges in terms of complexity and potential for interference. researchgate.net

Selection of Appropriate Matrices for Research Studies

Short-chain fatty acids can be quantified in a variety of biological matrices, including blood, plasma, serum, urine, and feces. mdpi.com The selection of the most appropriate matrix is contingent on the research question. Fecal samples are commonly used to assess the production of SCFAs by the gut microbiota. lipidmaps.orgnih.gov Cecal contents are also valuable for studying gut microbial fermentation products, particularly in animal models. nih.govacs.org Tissue samples can provide insights into the distribution and effects of SCFAs at a localized level. nih.govbohrium.com In vitro fermentation media are utilized to study the metabolic activity of specific microbial strains or communities under controlled conditions. frontiersin.orgnih.gov

Table 1: Common Biological Matrices for SCFA Analysis

Matrix Research Application Key Considerations
Fecal Matter Assessment of gut microbiota SCFA production lipidmaps.orgnih.gov High complexity, requires significant cleanup. mdpi.com
Cecal Content Direct measurement of microbial fermentation products in animal models nih.govacs.org Invasive collection, but provides a direct measure of gut fermentation.
Tissue Investigation of localized SCFA distribution and effects nih.govbohrium.com Requires homogenization and extraction procedures.
In Vitro Fermentation Media Study of specific microbial metabolism under controlled conditions frontiersin.orgnih.gov Simpler matrix, but may not fully represent in vivo conditions.
Plasma/Serum Evaluation of systemic SCFA levels and their impact on host physiology creative-proteomics.com Lower concentrations of SCFAs compared to fecal samples, requiring sensitive methods. creative-proteomics.com
Urine Non-invasive assessment of SCFA excretion mdpi.com Concentrations can be influenced by renal function.

Extraction Techniques for Short-Chain Fatty Acids

Effective extraction of SCFAs from the biological matrix is paramount for accurate quantification. The chosen technique must efficiently isolate the SCFAs while minimizing the co-extraction of interfering substances.

Protein precipitation is a common and straightforward method for removing proteins from biological fluids like plasma and serum, which can interfere with LC-MS analysis. This is often achieved using acids or organic solvents. For instance, sulfosalicylic acid can be used to de-proteinate serum samples before SCFA extraction. creative-proteomics.com Organic solvents such as acetonitrile are also frequently employed to precipitate proteins. creative-proteomics.com In some protocols, after initial homogenization in a solvent like 70% isopropanol (B130326), samples are centrifuged to obtain a clear supernatant for further analysis. lipidmaps.org

Solid-phase extraction (SPE) is a technique used to clean up and concentrate SCFAs from complex samples. researchgate.net SPE can be more selective than simple protein precipitation and can significantly reduce matrix effects. researchgate.net Various sorbents can be used in SPE cartridges, including reversed-phase materials like C18. mdpi.com Some methods utilize SPE after derivatization to further purify the SCFA derivatives. mdpi.com

The high volatility of SCFAs presents a significant challenge during sample preparation and analysis. mdpi.comrsc.org Losses can occur during sample handling, extraction, and storage. To mitigate this, samples are often acidified to convert the SCFA salts to their less volatile free acid form. nih.gov However, some methods employ basic conditions during extraction to protect the SCFAs and reduce volatility. nih.gov The choice of solvent is also critical; for example, methyl tert-butyl ether (MTBE) has been used for the extraction of SCFAs from acidified samples. nih.govresearchgate.net For fecal samples, homogenization in organic solvents like 70% isopropanol or methanol can help to stabilize SCFA concentrations. lipidmaps.org

Derivatization Chemistries for Enhanced LC-MS Detection

Due to their high polarity and low molecular weight, underivatized SCFAs often exhibit poor retention on reversed-phase LC columns and suboptimal ionization efficiency in mass spectrometry. mdpi.com Chemical derivatization is therefore a widely used strategy to improve their chromatographic and mass spectrometric properties. mdpi.comnih.gov

A variety of derivatization reagents have been developed for SCFA analysis. One of the most common is 3-nitrophenylhydrazine (B1228671) (3-NPH), which reacts with the carboxylic acid group of SCFAs to form stable 3-nitrophenylhydrazones. lipidmaps.orgnih.govfrontiersin.org This derivatization significantly enhances the sensitivity of detection in negative-ion electrospray ionization mode. mdpi.com The reaction is typically carried out in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC). lipidmaps.orgfrontiersin.org

Other derivatization reagents include aniline (B41778) and its derivatives, which have been used to improve the chromatographic separation and ionization of SCFAs. nih.govnih.gov Isotope-labeled derivatization reagents, such as 13C-aniline or 13C6-3NPH, can be used to generate stable isotope-labeled internal standards, which are crucial for accurate quantification by correcting for matrix effects and variations in derivatization efficiency. lipidmaps.orgnih.gov Girard's reagent T (GT) is another derivatizing agent that provides a permanent positive charge to the SCFA molecule, leading to a significant increase in sensitivity. researchgate.netbohrium.commdpi.com

Table 2: Common Derivatization Reagents for SCFA LC-MS Analysis

Derivatization Reagent Abbreviation Key Features Typical Reaction Conditions
3-Nitrophenylhydrazine 3-NPH Enhances negative ion mode detection; forms stable derivatives. lipidmaps.orgnih.govfrontiersin.org With EDC, 30-60 min at 40-60°C. lipidmaps.orgfrontiersin.org
Aniline - Improves chromatographic separation and ionization. nih.govnih.gov With EDC, on ice for 2 hours. nih.gov
Girard's Reagent T GT Provides a permanent positive charge, significantly increasing sensitivity. researchgate.netbohrium.commdpi.com -
N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide MTBSTFA Used for GC-MS, but demonstrates the principle of enhancing volatility and detectability. nih.gov 60°C. nih.gov
Propyl chloroformate - Used in a derivatization method for GC-MS analysis of SCFAs. mdpi.com -
Benzyl chloroformate BCF Employed as a derivatization reagent for GC-MS analysis of SCFAs. acs.org -
Rationale for Derivatization

Chemical derivatization is a crucial step in many LC-MS based methods for SCFA quantification. The primary reasons for derivatizing SCFAs are to improve ionization efficiency, enhance chromatographic retention and separation, increase the stability of the analytes, and ultimately boost the sensitivity of the analysis. mdpi.comscirp.org

Underivatized SCFAs are difficult to analyze with mass spectrometric technologies due to their poor ionization efficiency and the potential for water loss during the ionization of these low molecular weight organic acids. researchgate.net Derivatization introduces a chemical tag onto the SCFA molecule, which can significantly improve its ionization in the MS source. For instance, reagents that introduce a permanent positive charge can lead to a substantial increase in detection sensitivity. researchgate.netmdpi.com One study reported that derivatization of propionate (B1217596) with Girard's reagent T resulted in a 1.2 × 10⁸-fold increase in sensitivity compared to its underivatized form. nih.gov

Furthermore, the high polarity of SCFAs results in poor retention on widely used reversed-phase liquid chromatography (RPLC) columns. mdpi.com Derivatization increases the hydrophobicity of the SCFAs, leading to better retention and separation on these columns. nih.gov This improved chromatographic behavior allows for the effective separation of isomeric SCFAs, which is often challenging to achieve with underivatized forms. nih.gov The resulting SCFA derivatives are less polar and possess more favorable chromatographic properties. mdpi.com

The stability of the analyte is another important consideration. Derivatization can convert volatile SCFAs into more stable, less volatile derivatives, which is beneficial for sample handling and analysis. shimadzu.com The resulting derivatized products are often stable for extended periods, for example, derivatives of 4-acetamido-7-mercapto-2,1,3-benzoxadiazole have been shown to be stable for a week at 4°C. nih.gov

Common Derivatization Reagents

A variety of reagents are utilized for the derivatization of SCFAs prior to LC-MS analysis. These reagents typically target the carboxylic acid functional group of the SCFAs. Some of the most commonly employed derivatization reagents include 3-nitrophenylhydrazine (3-NPH), aniline, 2-nitrophenylhydrazine, 2-picolylamine (2-PA), and 4-acetamido-7-mercapto-2,1,3-benzoxadiazole. mdpi.comnih.govnih.govjst.go.jp

3-Nitrophenylhydrazine (3-NPH) is a widely used reagent that reacts with the carboxylic acid group of SCFAs in the presence of a coupling agent, such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC). scirp.orgkuleuven.be This derivatization enhances the ionization efficiency of SCFAs, and the resulting derivatives are often analyzed in negative ionization mode, which can reduce background noise. scirp.org 3-NPH is compatible with aqueous solutions, which simplifies the derivatization process in biological samples by avoiding a drying step. scirp.org

Aniline and its analogues are another class of reagents used for SCFA derivatization. nih.govnih.gov Derivatization with aniline also requires a coupling agent like EDC and improves the chromatographic properties and mass spectrometric detection of SCFAs. nih.gov The use of isotopically labeled aniline (e.g., ¹³C-aniline) can serve as an internal standard for accurate quantification. nih.gov Aniline derivatization is compatible with positive mode electrospray ionization (ESI). nih.gov

2-Nitrophenylhydrazine (2-NPH) is another hydrazine-based reagent used for derivatizing SCFAs, often in conjunction with a coupling agent. jst.go.jpnih.gov It has been successfully used to develop HPLC methods for determining SCFAs in various biological samples. jst.go.jpnih.gov

2-Picolylamine (2-PA) is a primary amine that can be used to derivatize carboxylic acids. researchgate.net This reagent has been shown to successfully separate a wide range of SCFAs. nih.gov In one study, 2-PA derivatization was able to separate eight different SCFAs. nih.govresearchgate.net

4-acetamido-7-mercapto-2,1,3-benzoxadiazole (AABD-SH) allows for rapid derivatization of SCFAs at room temperature. nih.gov This method offers a fast and simple approach for SCFA profiling in various biological samples. nih.gov

Derivatization ReagentAbbreviationCommon Coupling Agent(s)Key Advantages
3-nitrophenylhydrazine3-NPHEDC, PyridineHigh ionization efficiency, compatible with aqueous samples. scirp.org
Aniline-EDCImproves chromatographic properties, allows for isotopic labeling. nih.govnih.gov
2-nitrophenylhydrazine2-NPHEDCEffective for HPLC-based methods. jst.go.jpnih.gov
2-picolylamine2-PATPP, DPDSGood separation of multiple SCFAs. nih.govresearchgate.netresearchgate.net
4-acetamido-7-mercapto-2,1,3-benzoxadiazoleAABD-SHHATU, DIPEARapid reaction at room temperature. mdpi.comnih.gov
Derivatization Protocols and Reaction Optimization

The efficiency of the derivatization reaction is critical for accurate and reproducible quantification of SCFAs. Therefore, optimization of the reaction conditions is a key aspect of method development. nih.govkuleuven.be

A typical derivatization protocol involves the reaction of the SCFA sample with the derivatization reagent in the presence of a coupling agent and often a catalyst. For example, a common protocol for 3-NPH derivatization involves adding a solution of 3-NPH and EDC, often with pyridine as a catalyst, to the sample. kuleuven.be The reaction mixture is then typically incubated at a specific temperature for a set amount of time to ensure complete derivatization. kuleuven.beovid.com Optimization of this protocol may involve varying the concentrations of the reagents, the reaction temperature, and the incubation time. ovid.com For instance, one study investigated incubation times of 30, 45, and 60 minutes at temperatures of 37°C, 40°C, and 60°C to find the optimal conditions for 3-NPH derivatization. ovid.com

For aniline derivatization , a common protocol involves adding an aniline solution and an EDC solution to the sample, which is often cooled to 0°C. nih.gov The reaction is then allowed to proceed for a period, for example, two hours on ice with regular mixing. nih.gov The reaction can be quenched by the addition of other reagents to stop the derivatization process before LC-MS analysis. nih.gov

The protocol for 2-PA derivatization can involve the use of activators like triphenylphosphine (TPP) and 2,2'-dipyridyl disulfide (DPDS) and can have a short reaction time of around 10 minutes. researchgate.net

The optimization of these protocols is crucial to ensure high derivatization yields and to minimize the formation of byproducts that could interfere with the analysis. Factors such as pH, solvent composition, and the ratio of reagents can all influence the outcome of the derivatization reaction. mdpi.com

Non-Derivatization Approaches and Their Specific Applications

While derivatization is a powerful tool for SCFA analysis, direct analysis of underivatized SCFAs by LC-MS is also possible and offers certain advantages, such as simpler and faster sample preparation. nih.govmdpi.com These non-derivatization approaches are particularly useful for high-throughput analysis where speed is a critical factor. nih.govmdpi.com

Direct LC-MS/MS techniques for underivatized SCFAs often utilize specialized chromatography columns and mobile phases to achieve adequate retention and separation. mdpi.comresearchgate.net For example, porous graphitic carbon (PGC) columns or pentafluorophenyl (PFP) columns can be used for the separation of underivatized SCFAs. mdpi.com These methods typically employ a simple extraction procedure followed by direct injection into the LC-MS system. nih.gov

A significant advantage of non-derivatization methods is the reduction in sample preparation time and the elimination of potential variability introduced by the derivatization step. mdpi.com This can lead to faster turnaround times and potentially more robust and reproducible results. nih.govmdpi.com

Non-derivatization approaches have been successfully applied to the quantification of SCFAs in a variety of biological matrices, including tissues, plasma, and milk. nih.gov These methods have demonstrated good sensitivity, with limits of detection in the low micromolar range, and have shown good linearity and precision. nih.govmdpi.com The accuracy of these methods can be ensured through the use of isotopically labeled internal standards for each SCFA. nih.gov

Sample Clean-up and Concentration Protocols

Proper sample preparation, including clean-up and concentration, is essential for accurate and reliable SCFA analysis, regardless of whether a derivatization or non-derivatization approach is used. The primary goals of sample clean-up are to remove interfering substances from the sample matrix and to concentrate the SCFAs to a level that is detectable by the analytical instrument. mdpi.comcreative-proteomics.com

Filtration and Centrifugation

Filtration and centrifugation are two of the most common and straightforward methods for sample clean-up in SCFA analysis. creative-proteomics.comresearchgate.net These techniques are used to remove particulate matter, cells, and large proteins from the sample, which could otherwise clog the LC column or interfere with the ionization process in the mass spectrometer. creative-proteomics.comnih.gov

Centrifugation is often the first step in sample preparation. Samples are spun at high speeds to pellet solid materials, and the resulting supernatant, which contains the SCFAs, is then collected for further processing or direct analysis. nih.govnih.gov

Filtration is typically performed after centrifugation to further remove fine particulate matter. creative-proteomics.com The supernatant is passed through a filter with a specific pore size (e.g., 0.22 µm) to ensure that the sample injected into the LC-MS system is free of any particles that could cause blockages or other instrumental problems. nih.gov

While these methods are simple and fast, they may not be sufficient to remove all interfering substances from complex matrices. researchgate.netnih.gov Therefore, they are often used in combination with other sample preparation techniques, such as protein precipitation or liquid-liquid extraction, to achieve a cleaner sample. creative-proteomics.com

Liquid Chromatography Techniques for SCFA Mixture Separation

The separation of the SCFA mixture is a critical step in the analytical workflow. The choice of liquid chromatography technique depends heavily on whether the SCFAs have been derivatized.

For derivatized SCFAs , which are more hydrophobic, reversed-phase liquid chromatography (RPLC) is the most common separation technique. nih.govnih.gov RPLC columns, such as C18 columns, are used to separate the derivatized SCFAs based on their hydrophobicity. nih.gov A gradient elution with a mobile phase consisting of an aqueous component (often with an acid additive like formic acid) and an organic solvent (such as acetonitrile or methanol) is typically employed to achieve separation of the different SCFA derivatives. nih.govlipidmaps.org The separation is optimized by adjusting the gradient profile, flow rate, and column temperature. nih.gov

For underivatized SCFAs , which are highly polar, RPLC is generally not suitable due to poor retention. mdpi.com In these cases, alternative chromatographic techniques are required. Hydrophilic interaction liquid chromatography (HILIC) is one such technique that can be used for the separation of polar compounds like SCFAs. Specialized columns, such as porous graphitic carbon (PGC) or pentafluorophenyl (PFP) columns, are also effective for the retention and separation of underivatized SCFAs. mdpi.com These methods also typically use a gradient elution with an aqueous and organic mobile phase, but the column chemistry is specifically designed to interact with and retain polar analytes. mdpi.com

Reversed-Phase Chromatography Optimizations

Reversed-phase liquid chromatography (RPLC) is a widely used technique, but its application to SCFAs is challenging due to their hydrophilic nature mdpi.comcreative-proteomics.com. To overcome poor retention and achieve adequate separation, several optimization strategies are employed, with chemical derivatization being a primary approach.

Derivatization reactions target the carboxylic acid functional group of SCFAs, converting them into less polar derivatives with improved chromatographic properties and enhanced ionization efficiency for mass spectrometry mdpi.com. A variety of derivatizing agents have been successfully utilized. One common reagent is 3-nitrophenylhydrazine (3-NPH), which reacts with SCFAs to form stable 3-nitrophenylhydrazones nih.govspringernature.com. This method has been shown to significantly increase detection sensitivity in negative electrospray ionization (ESI) mode mdpi.com. For instance, a high-throughput RPLC-MS/MS method using 3-NPH derivatization allows for the simultaneous measurement of 14 SCFAs and lactate (B86563) with a run time of less than 8 minutes springernature.com.

Another effective derivatization agent is 2-picolylamine (2-PA), which also enhances the chromatographic retention and ionization of SCFAs acs.orgnih.govnih.gov. Aniline-based derivatization is another successful strategy, producing high yields and enabling SCFA analysis on conventional C18 columns plos.orgplos.org. Other reagents like O-benzylhydroxylamine (O-BHA) have been used for the sensitive detection of SCFAs at the sub-fmol level nih.gov.

The choice of derivatization reagent can influence the sensitivity and specificity of the analysis. For example, Girard's reagent T (GT) provides a permanent cationic charge to SCFAs, leading to a 100-fold higher sensitivity compared to 3-NPH derivatized propionate bohrium.com. The optimization of the derivatization reaction conditions, including temperature, time, and the use of coupling agents like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), is crucial for achieving high reaction yields and reproducible results nih.govplos.orgnih.gov.

Derivatization ReagentKey FeaturesTypical ColumnReference
3-Nitrophenylhydrazine (3-NPH) Increases sensitivity in negative ESI mode.C18 mdpi.comspringernature.com
2-Picolylamine (2-PA) Enhances retention and ionization.C18 acs.orgnih.gov
Aniline High derivatization yield.C18 plos.orgplos.org
Girard's Reagent T (GT) Provides a permanent positive charge, significantly increasing sensitivity.HILIC bohrium.com
O-Benzylhydroxylamine (O-BHA) Enables sub-fmol level detection.C18 nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) Applications

Hydrophilic Interaction Liquid Chromatography (HILIC) presents a powerful alternative to RPLC for the separation of highly polar compounds like SCFAs sigmaaldrich.comnih.gov. In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent, typically acetonitrile, and a small amount of aqueous buffer sigmaaldrich.com. This creates a water-enriched layer on the stationary phase, and the separation is based on the partitioning of the analytes between this layer and the mobile phase sigmaaldrich.com. More polar analytes are more strongly retained chromatographyonline.com.

HILIC offers several advantages for SCFA analysis. It provides enhanced retention for these polar molecules without the need for derivatization, simplifying sample preparation mdpi.com. The high organic content of the mobile phase in HILIC is also beneficial for ESI-MS, as it promotes efficient desolvation and can lead to increased sensitivity sigmaaldrich.com. HILIC can also offer a different selectivity compared to RPLC, which can be advantageous for resolving isomeric SCFAs chromatographyonline.com. For instance, HILIC has been successfully applied to the analysis of Girard's reagent T (GT)-labeled SCFAs, which lack the hydrophobicity required for strong retention in RPLC mdpi.com.

Ion-Pair Chromatography for SCFA Resolution

Ion-pair chromatography is another technique used to enhance the retention of ionic and highly polar compounds like SCFAs on reversed-phase columns chromatographyonline.com. This method involves the addition of an ion-pairing reagent to the mobile phase. The ion-pairing reagent is typically a molecule with a hydrophobic part and an ionic group that can interact with the charged analyte chromatographyonline.comwaters.com. This interaction effectively neutralizes the charge of the analyte or forms a neutral ion pair, which has a greater affinity for the non-polar stationary phase, leading to increased retention chromatographyonline.com.

For the analysis of acidic SCFAs, a basic ion-pairing reagent would be used. However, the use of traditional ion-pairing reagents can be problematic for mass spectrometry detection as they are often non-volatile and can cause ion suppression and contaminate the MS system sciex.com. To overcome this, volatile ion-pairing reagents like formic acid and acetic acid are more commonly used in LC-MS applications, although they are considered "weak" ion-pairing reagents waters.comresearchgate.net. An alternative approach involves adding the ion-pairing reagent to the sample instead of the mobile phase. This allows for the desired retention on the column while minimizing the amount of the reagent entering the mass spectrometer, as it can be washed off the column during the gradient cleanup step chromatographyonline.com.

Micro- and Nano-Liquid Chromatography Implementations

Micro-liquid chromatography (micro-LC) and nano-liquid chromatography (nano-LC) are miniaturized versions of conventional HPLC that operate at much lower flow rates (µL/min for micro-LC and nL/min for nano-LC). These techniques offer several advantages for SCFA analysis, particularly in terms of increased sensitivity. The reduced flow rates and smaller column diameters lead to less sample dilution on the column, resulting in higher analyte concentrations at the detector. When coupled with mass spectrometry, this can lead to significant improvements in signal intensity.

The enhanced sensitivity of micro- and nano-LC is especially beneficial when analyzing samples with very low concentrations of SCFAs, such as certain biological fluids. Furthermore, the lower solvent consumption of these techniques makes them more environmentally friendly and cost-effective.

Gradient Elution Programming for SCFA Mixtures

Gradient elution is a crucial technique for the analysis of complex SCFA mixtures, where analytes have a wide range of polarities lcms.cz. In gradient elution, the composition of the mobile phase is changed over the course of the analysis, typically by increasing the proportion of the stronger eluting solvent nih.gov. This allows for the efficient elution of both weakly and strongly retained compounds in a single run.

For the RPLC analysis of derivatized SCFAs, a typical gradient would start with a high percentage of aqueous solvent and gradually increase the organic solvent content to elute the more hydrophobic derivatives plos.org. A steeper gradient can shorten the analysis time but may compromise the resolution of closely eluting peaks mdpi.com. Therefore, the gradient program, including the initial and final mobile phase compositions, the gradient slope, and any isocratic hold steps, must be carefully optimized to achieve the desired separation of all SCFAs in the mixture within a reasonable timeframe. For example, a 21-minute gradient program has been used for the separation of aniline-derivatized SCFAs on a C18 column plos.org.

Column Selection and Maintenance Considerations

The choice of the analytical column is a critical factor in achieving successful SCFA separations. For the RPLC of derivatized SCFAs, C18 columns are the most commonly used stationary phase mdpi.com. However, the specific properties of the C18 column, such as particle size, pore size, and end-capping, can significantly impact the separation. Smaller particle sizes (e.g., sub-2 µm in UHPLC) can provide higher efficiency and better resolution mdpi.com.

For underivatized SCFAs, more polar stationary phases are often required. In GC analysis, polar columns with stationary phases like nitroterephthalic acid-modified polyethylene glycol (FFAP) are ideal for separating free fatty acids creative-proteomics.comnih.gov. In LC, HILIC columns with various polar chemistries (e.g., silica, amide, zwitterionic) offer different selectivities for polar analytes chromatographyonline.com.

Proper column maintenance is essential for ensuring reproducible results and extending the column's lifetime. This includes using appropriate mobile phase pH to avoid degradation of the stationary phase, especially for silica-based columns, and regularly flushing the column to remove contaminants. For ion-pair chromatography, it is particularly important to dedicate a column to this application to avoid carryover of the ion-pairing reagent to other analyses sciex.com.

Mass Spectrometry Platforms for SCFA Mixture Detection

Mass spectrometry is the preferred detection method for SCFA analysis due to its high sensitivity, selectivity, and ability to provide structural information.

Triple Quadrupole Mass Spectrometry (QqQ-MS) is a widely used platform for the targeted quantification of SCFAs acs.orgbcchr.ca. In a QqQ-MS instrument, the analysis is typically performed in multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) mode nih.govbcchr.ca. This involves selecting a specific precursor ion (the derivatized SCFA) in the first quadrupole, fragmenting it in the second quadrupole (collision cell), and then selecting a specific product ion in the third quadrupole nih.gov. This highly specific detection method minimizes interferences from the sample matrix and provides excellent sensitivity and a wide linear dynamic range, making it ideal for quantitative studies nih.govacs.org.

High-Resolution Mass Spectrometry (HRMS) , such as Orbitrap and time-of-flight (TOF) mass spectrometers, offers an alternative to QqQ-MS. HRMS instruments provide high mass accuracy and resolution, which allows for the confident identification of analytes based on their accurate mass. This can be particularly useful for untargeted metabolomics studies where the identification of unknown compounds is important. While traditionally used for qualitative analysis, modern HRMS instruments also have excellent quantitative capabilities bohrium.com. For example, an LTQ Orbitrap mass spectrometer has been used for the analysis of SCFAs, demonstrating the utility of this platform mdpi.com.

The choice between QqQ-MS and HRMS depends on the specific research question. For targeted quantification of a known list of SCFAs, QqQ-MS is often the preferred choice due to its sensitivity and robustness. For exploratory studies or when high confidence in compound identification is required, HRMS is a powerful tool.

Mass Spectrometry PlatformKey FeaturesPrimary Application for SCFAsReference
Triple Quadrupole (QqQ) High sensitivity and selectivity in MRM/SRM mode, wide linear dynamic range.Targeted Quantification nih.govacs.orgbcchr.ca
High-Resolution MS (e.g., Orbitrap, TOF) High mass accuracy and resolution for confident identification.Untargeted analysis, structural confirmation, and quantification. bohrium.commdpi.com

Electrospray Ionization (ESI) Modes for SCFA Analysis (e.g., negative ion mode)

Electrospray ionization (ESI) is a soft ionization technique widely used in LC-MS for the analysis of thermally labile molecules like SCFAs. For fatty acids, the negative ion mode is often favored because the carboxylic acid group can be readily deprotonated to form [M-H]⁻ anions nih.gov. However, direct analysis of underivatized SCFAs in negative ESI mode presents challenges due to their high polarity, low molecular weight, and poor ionization efficiency, which can lead to low sensitivity nih.govnih.gov.

To overcome these limitations, chemical derivatization is frequently employed. This process modifies the SCFA molecule to improve its ionization efficiency and chromatographic retention. For instance, derivatization with reagents like 3-nitrophenylhydrazine (3-NPH) allows for sensitive detection in negative ESI mode nih.govfrontiersin.orgnih.gov. One study demonstrated that using 12C/13C-3-NPH to convert SCFAs into stable 3-nitrophenylhydrazones resulted in a 3- to 25-fold increase in detection sensitivity in negative ESI mode during UPLC-MS/MS analysis nih.gov. While negative ESI mode is common, positive ESI mode is generally preferred for its increased sensitivity when appropriate derivatization agents are used nih.gov. Some methods also utilize a switching mode to capture data in both positive and negative polarities researchgate.net.

Targeted Mass Spectrometry Approaches (SRM/MRM) for SCFA Panels

Targeted mass spectrometry, particularly selected reaction monitoring (SRM) and multiple reaction monitoring (MRM), is a highly sensitive and specific technique for quantifying known SCFAs in complex mixtures proteomics.com.aufu-berlin.de. This approach uses a triple quadrupole mass spectrometer to isolate a specific precursor ion (the SCFA of interest), fragment it, and then detect one or more specific product ions proteomics.com.aufu-berlin.dewashington.edu. This two-stage mass filtering significantly reduces background noise and enhances sensitivity, allowing for the detection of peptides at femtomole concentrations in complex samples like plasma proteomics.com.auwashington.edu.

The high specificity of SRM/MRM allows for the accurate quantification of multiple SCFAs in a single run, making it an efficient method for analyzing SCFA panels fu-berlin.de. The method's sensitivity is a significant advantage, with one study reporting up to a 100-fold enhancement in the lower detection limit for peptides compared to untargeted full-scan MS/MS analyses washington.edu. The selection of specific precursor-product ion pairs, known as transitions, is crucial for the method's specificity and sensitivity washington.edu.

Untargeted Mass Spectrometry for Comprehensive SCFA Metabolomics

Untargeted mass spectrometry offers a holistic approach to metabolomics by aiming to detect and quantify as many metabolites as possible in a sample, without pre-selecting specific analytes. This is particularly useful for discovering novel biomarkers and understanding broader metabolic changes. In the context of SCFAs, untargeted analysis can help identify not only the common SCFAs but also their derivatives and other related metabolites.

For example, an untargeted analysis of lipid extracts from murine samples using ultra-high-performance liquid chromatography (UHPLC) coupled with a linear trap quadrupole-Orbitrap mass spectrometer (LTQ Orbitrap MS) in negative heated electrospray ionization mode led to the identification of several new short-chain fatty acid esters of hydroxy fatty acids (SFAHFAs) nih.gov. This demonstrates the power of untargeted approaches in expanding our knowledge of the SCFA metabolome. These comprehensive analyses are often followed by targeted methods for validation and absolute quantification of the identified compounds.

High-Resolution Mass Spectrometry (HRMS) for SCFA Isomer Differentiation and Identification

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is invaluable for the identification and differentiation of SCFA isomers—molecules with the same chemical formula but different structures. This capability is crucial as isomers can have distinct biological functions. For instance, butyric acid and isobutyric acid are isomers with different metabolic roles.

HRMS, often coupled with techniques like gas chromatography (GC) or liquid chromatography (LC), can distinguish between such isomers. One study highlighted the advantage of GC-HRAM-MS (High-Resolution Accurate Mass Mass Spectrometry) in resolving isomeric interferences that were present in an LC-MS method for SCFA quantification in serum creative-proteomics.com. The high mass accuracy of HRMS instruments, such as Orbitrap systems, allows for the confident identification of compounds by comparing their measured mass to theoretical masses nih.govnih.gov. This is particularly beneficial in untargeted studies where the identity of many detected features is unknown.

Quadrupole and Orbitrap Mass Spectrometry System Configurations

Both quadrupole and Orbitrap mass spectrometers are widely used for SCFA analysis, often in hybrid configurations to leverage their respective strengths.

Triple Quadrupole (QqQ) Mass Spectrometers: These instruments are the workhorses for targeted quantification using SRM/MRM due to their high sensitivity, specificity, and wide linear dynamic range proteomics.com.aufu-berlin.dewashington.edu. They consist of three quadrupoles in series: the first (Q1) selects the precursor ion, the second (q2) acts as a collision cell for fragmentation, and the third (Q3) selects the product ions for detection washington.edu.

Orbitrap Mass Spectrometers: Orbitrap systems are high-resolution mass analyzers that provide excellent mass accuracy and resolving power. They are well-suited for both targeted and untargeted analysis. In targeted analysis, they can be operated in parallel reaction monitoring (PRM) mode, which is analogous to SRM but detects all product ions simultaneously at high resolution. For untargeted studies, the high mass accuracy of the Orbitrap is essential for formula determination of unknown compounds nih.govmdpi.com.

Hybrid Systems (e.g., Q-Orbitrap): These instruments combine a quadrupole mass filter with an Orbitrap mass analyzer, offering the benefits of both technologies. The quadrupole can be used for precursor ion selection, followed by high-resolution and accurate mass analysis of fragment ions in the Orbitrap. This configuration is highly versatile and can be used for a wide range of applications, from targeted quantification to comprehensive untargeted metabolomics of SCFAs nih.gov.

Method Validation and Quality Control for SCFA LC-MS Assays

Rigorous method validation and ongoing quality control are essential to ensure the reliability and accuracy of SCFA quantification by LC-MS.

Sensitivity, Specificity, and Linearity Assessment (e.g., LOD, LOQ, correlation coefficients)

Sensitivity: The sensitivity of an analytical method is determined by its limit of detection (LOD) and limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. For SCFA analysis, achieving low LODs and LOQs is crucial, especially in biological matrices where their concentrations can be low. For example, a validated LC-MS/MS method for SCFAs reported LODs of 0.001 mM for most analytes and 0.003 mM for acetate (B1210297) uea.ac.ukmdpi.com. Another method achieved a lower limit of detection of 40 nM and a lower limit of quantification between 160 nM and 310 nM plos.orgplos.org.

Specificity: Specificity refers to the ability of the method to differentiate and quantify the analytes of interest in the presence of other components in the sample matrix. In SCFA analysis, this is particularly important for distinguishing between isomers. Specificity is often assessed by comparing the analysis of blank samples with spiked samples to ensure that there are no interfering peaks at the retention times of the target analytes nih.gov. The use of MRM with specific precursor-product ion transitions provides excellent specificity frontiersin.orgnih.gov.

Linearity: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by constructing a calibration curve with a series of standards of known concentrations. The linearity is assessed by the correlation coefficient (r²) of the calibration curve, with values greater than 0.99 being desirable. Several studies on SCFA analysis have reported excellent linearity with r² values > 0.998 creative-proteomics.comuea.ac.ukmdpi.com.

Table 1: Validation Parameters for a Short-Chain Fatty Acid LC-MS/MS Method

AnalyteLOD (mM)LOQ (mM)Linear Range (mM)Correlation Coefficient (r²)
Acetate0.0030.010.01 - 10> 0.999
Propionate0.0010.0050.005 - 10> 0.999
Butyrate (B1204436)0.0010.0050.005 - 10> 0.999
Isobutyrate0.0010.0050.005 - 10> 0.999
Valerate0.0010.0050.005 - 10> 0.999
Isovalerate0.0010.0050.005 - 10> 0.999

Reproducibility and Robustness Evaluation (e.g., intra-day, inter-day precision, CV%)

Ensuring the reproducibility and robustness of an LC-MS method for SCFA analysis is paramount for generating reliable and consistent data. This is typically assessed by evaluating the precision of the method over short and long periods.

Intra-day precision measures the consistency of results within the same day of analysis. It is determined by analyzing replicate samples of known concentrations at different levels (low, medium, and high) within a single analytical run. For SCFA analysis, intra-day precision with a coefficient of variation (CV%) of less than 12% is generally considered acceptable. nih.gov Some methods have demonstrated even higher precision, with intra-day CVs below 6%. nih.gov

Inter-day precision , on the other hand, assesses the variability of the method across different days. This evaluation involves analyzing the same quality control samples over several consecutive days. Acceptable inter-day precision for SCFA analysis is often cited as being less than 20%. nih.govbohrium.comresearchgate.netuea.ac.uk Highly robust methods have achieved inter-day CVs of less than 10%. nih.gov

These precision metrics are crucial for demonstrating that the analytical method is stable and can produce comparable results over time, a critical factor for longitudinal studies or when analyzing large batches of samples. The following table summarizes typical precision results from validated LC-MS methods for SCFA analysis.

AnalyteIntra-Day Precision (RSD %)Inter-Day Precision (RSD %)
Acetate2.9 - 11.34.1 - 19.3
Propionate1.7 - 5.23.9 - 10
Butyrate2.4 - 4.64.5 - 16.7
Isobutyrate1.7 - 22.3 - 10.2
Valerate3.9 - 85.3 - 14.7
Isovalerate2.7 - 64.2 - 11.8

Data compiled from multiple sources. nih.gov RSD % (Relative Standard Deviation) is another term for CV%.

Internal Standard Selection and Application (e.g., stable isotope-labeled SCFAs)

The use of appropriate internal standards (IS) is fundamental to achieving accurate and precise quantification in LC-MS analysis, as they compensate for variations during sample preparation and instrumental analysis. nih.gov For SCFA analysis, stable isotope-labeled (SIL) internal standards are the preferred choice. nih.govnih.govbohrium.comresearchgate.netuea.ac.uklipidmaps.orgnih.gov

SIL-SCFAs are chemically identical to their corresponding analytes but have a higher mass due to the incorporation of heavy isotopes such as deuterium (D) or carbon-13 (¹³C). lipidmaps.org This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar chemical properties ensure they behave almost identically during extraction, derivatization (if used), and ionization. lipidmaps.org

Commonly used stable isotope-labeled internal standards include:

¹³C₂-Acetic acid creative-proteomics.com

D₄-Acetic acid

D₅-Propionic acid lipidmaps.org

D₇-Butyric acid lipidmaps.orgcreative-proteomics.com

D₆-Isobutyric acid

D₉-Valeric acid

D₉-Isovaleric acid

By adding a known amount of the SIL-IS to the sample at the beginning of the workflow, any loss of analyte during sample processing will be mirrored by a proportional loss of the IS. lipidmaps.org The final concentration of the analyte is then calculated based on the ratio of the analyte's peak area to the IS's peak area. This ratiometric approach significantly improves the accuracy and precision of the quantification.

Quality Assurance and Inter-laboratory Comparisons

Quality assurance (QA) programs are essential for ensuring the accuracy and comparability of SCFA measurements across different laboratories. Inter-laboratory comparison studies, also known as proficiency testing, are a key component of QA. In these studies, a central organizing body distributes identical samples to multiple participating laboratories. Each laboratory analyzes the samples using their own methods and reports the results back to the organizer.

These comparisons help to:

Identify potential biases in analytical methods.

Provide laboratories with an external measure of their performance.

Organizations such as the National Institute of Standards and Technology (NIST) and the Centers for Disease Control and Prevention (CDC) have initiated inter-laboratory analytical comparison exercises for fatty acids in biological matrices like serum and plasma. nih.gov The results of these studies can reveal significant variability between laboratories, highlighting the need for standardized methods and reference materials to improve data harmonization. nih.gov For instance, in one exercise, reported biases for fatty acid concentrations varied widely among laboratories, with some consistently reporting higher or lower values compared to reference measurements. nih.gov

Matrix Effect Evaluation

The matrix effect is a phenomenon in LC-MS where components of the biological sample other than the analyte of interest can interfere with the ionization process, leading to either suppression or enhancement of the analyte signal. researchgate.net This can significantly impact the accuracy of quantification. Therefore, a thorough evaluation of the matrix effect is a critical part of method validation.

A common approach to assess the matrix effect is to compare the peak area of an analyte in a post-extraction spiked matrix sample to the peak area of the analyte in a neat solution at the same concentration. The matrix effect is calculated using the following formula:

Matrix Effect (%) = (Peak area in matrix / Peak area in neat solution) x 100

A value of 100% indicates no matrix effect, while values below or above 100% suggest ion suppression or enhancement, respectively. Studies have shown that matrix effects can vary depending on the specific SCFA and the biological matrix being analyzed. For example, one study found that the highest matrix effect for butyrate, isovalerate, and valerate was observed in spleen tissue. researchgate.net The use of stable isotope-labeled internal standards is crucial for compensating for these matrix effects, as the IS is affected in a similar way to the analyte. uea.ac.uk

Quality Control (QC) Samples and Their Implementation

Quality control (QC) samples are indispensable for monitoring the performance and validity of an LC-MS analytical run. nih.govlipidmaps.org These samples are typically prepared from a pooled matrix (e.g., plasma, fecal homogenate) that is representative of the study samples. nih.govlipidmaps.org QC samples are prepared at multiple concentration levels (low, medium, and high) to cover the expected range of SCFA concentrations in the unknown samples. nih.govcreative-proteomics.com

During an analytical run, QC samples are interspersed with the unknown samples. The measured concentrations of the SCFAs in the QC samples are then plotted on a control chart. The results for the unknown samples in a batch are considered acceptable only if the QC sample concentrations fall within predefined tolerance limits (e.g., ±15% of the nominal value).

The implementation of QC samples allows for:

Monitoring of instrument performance: Deviations in QC sample results can indicate issues with the LC-MS system.

Assessment of method precision and accuracy: The consistency of QC results across multiple runs provides ongoing evidence of the method's reliability. nih.gov

Batch-to-batch comparison: QC samples help to ensure that results from different analytical batches are comparable.

By consistently including QC samples in each analytical run, researchers can have greater confidence in the accuracy and reliability of their SCFA quantification data. nih.govlipidmaps.orgcreative-proteomics.comnih.gov

Research Applications of Short Chain Fatty Acid Lc Ms Mixture Analysis

Investigation of Microbial Metabolomics and Host-Microbe Interactions

LC-MS analysis is indispensable for studying the metabolic output of the gut microbiota and its profound impact on the host. nih.govacs.org SCFAs are primary products of microbial fermentation of dietary fibers and serve as key mediators in the host-microbe dialogue. nih.govtandfonline.com

The gut microbiome is the primary source of SCFAs in the body, produced through the anaerobic fermentation of non-digestible carbohydrates like dietary fiber and resistant starch. creative-proteomics.comnih.gov Different microbial species possess distinct metabolic pathways, leading to the production of various SCFAs. Commensal bacteria are the most prolific producers. For instance, members of the phylum Firmicutes, such as Faecalibacterium prausnitzii and Roseburia intestinalis, are well-known butyrate (B1204436) producers. creative-proteomics.comtandfonline.com Bacteria from the phylum Bacteroidetes are major producers of acetate (B1210297) and propionate (B1217596). nih.gov Bifidobacteria are also significant acetate producers. nih.gov

The production pathways are crucial; most commensal bacteria ferment pyruvate (B1213749) to produce butyrate. nih.gov In contrast, some pathogenic bacteria, like Fusobacterium, can also produce butyrate but through different pathways, such as the fermentation of amino acids like glutamate (B1630785) and lysine (B10760008), which can release potentially harmful byproducts like ammonia. nih.gov The analysis of SCFA profiles via LC-MS helps researchers to understand the functional capacity of the gut microbiota and distinguish between healthy, commensal-dominated fermentation and potentially pathogenic metabolic activity.

Table 1: Major SCFA-Producing Bacteria and Their Primary Products

Bacterial Phylum/GenusPrimary SCFA ProductsReference
FirmicutesButyrate, Acetate nih.gov
    ↳ Faecalibacterium prausnitziiButyrate creative-proteomics.com
    ↳ Roseburia spp.Butyrate creative-proteomics.comtandfonline.com
    ↳ Lachnospiraceae familyButyrate nih.gov
BacteroidetesAcetate, Propionate nih.gov
Actinobacteria
    ↳ Bifidobacterium spp.Acetate creative-proteomics.comnih.gov
Proteobacteria
    ↳ Fusobacterium spp.Butyrate (via amino acid fermentation) nih.gov

Diet is a primary driver of the gut microbiome's composition and, consequently, its SCFA production profile. nih.govnih.gov LC-MS studies in animal models and in vitro bioreactor systems have been instrumental in elucidating how specific dietary components modulate SCFA levels.

Animal Model Findings:

In a pig model, a diet high in resistant starch (34%) led to significantly greater cecal and colonic SCFA concentrations compared to a digestible starch diet. wur.nl This intervention also stimulated the growth of the butyrate-producer Faecalibacterium prausnitzii. wur.nl

Studies in rats have shown that different dietary fibers produce distinct SCFA profiles. nih.gov For example, replacing 10% of dietary wheat starch with inulin (B196767) increased cecal SCFA concentrations and shifted the relative production from acetate towards propionate and butyrate. nih.gov

In mice, dietary supplementation with various fibers, including inulin, fructooligosaccharides, and arabinoxylan, resulted in increased SCFA concentrations. wur.nl

Bioreactor Studies:

Using a Simulator of the Human Intestinal Microbial Ecosystem (SHIME), researchers have shown that citric pectin (B1162225) increases the production of acetate and butyrate. nih.gov

In vitro digestion models have also demonstrated that substances like propolis can increase SCFA concentrations. nih.gov

These studies, reliant on LC-MS for SCFA quantification, show that dietary interventions with specific fibers can predictably alter the metabolic output of the gut microbiota, offering a pathway for developing targeted nutritional strategies. creative-proteomics.com

SCFAs are not merely metabolic end-products; they actively regulate the microbial ecosystem itself. nih.gov LC-MS analysis is key to understanding these complex bioregulatory mechanisms. One critical mechanism is "cross-feeding," where the metabolic products of one bacterial group serve as substrates for another. For example, acetate and lactate (B86563) produced by certain species can be utilized by other bacteria, such as Eubacterium rectale and Roseburia species, to synthesize butyrate. nih.gov

In vitro studies using anaerobic fecal cultivation have shown that supplementing cultures with specific SCFAs can uniquely alter the relative abundance of different bacterial taxa. nih.gov This suggests that SCFAs act as signaling molecules within the microbial community, influencing its structure and function. Interestingly, some SCFA-supplemented cultures showed a decrease in the predicted abundance of SCFA producers, hinting at a potential negative feedback mechanism that helps maintain homeostasis within the gut ecosystem. nih.gov

The analysis of SCFAs in fecal and cecal samples is a common practice in microbiome research to obtain a snapshot of microbial metabolic activity. nih.gov The cecum, where fermentation is most active, is considered a primary site for SCFA production. nih.gov Therefore, in animal models, cecal samples provide a direct measure of the main fermentation products. nih.gov

Fecal samples are the most common and non-invasive source for studying the human gut microbiome and its metabolites. nih.govacs.org LC-MS methods have been developed and optimized for quantifying SCFAs in fecal water and total stool. nih.govnih.gov However, it is important to note that fecal SCFA concentrations represent the net amount remaining after production by microbes and absorption by the host's colonocytes. youtube.com As such, they may not perfectly reflect the total production rates within the colon. youtube.com Despite this limitation, fecal SCFA analysis remains a valuable and widely used biomarker in studies correlating dietary intake and microbial function with host health outcomes. acs.org

Role of SCFAs in Cellular and Molecular Signaling Pathways (in vitro/animal models)

Beyond their role in the gut lumen, SCFAs that are absorbed into circulation act as crucial signaling molecules, influencing host physiology by activating specific cell surface receptors. nih.govresearchgate.net LC-MS is vital for quantifying the specific SCFAs available to interact with these receptors in experimental models.

SCFAs exert many of their systemic effects by binding to and activating a class of G-protein coupled receptors (GPCRs). nih.govmdpi.com The most studied of these are Free Fatty Acid Receptor 2 (FFAR2, also known as GPR43), Free Fatty Acid Receptor 3 (FFAR3, also known as GPR41), and GPR109A (also known as HCAR2). nih.gov

FFAR2 (GPR43) and FFAR3 (GPR41): These receptors are sensors for SCFAs, with varying affinities. Acetate, propionate, and butyrate can all activate FFAR2 and FFAR3. nih.gov

Signaling: Upon activation, these receptors trigger intracellular signaling cascades. FFAR2 is particularly versatile, capable of signaling through different G-proteins, including Gαi/o and Gαq/11 pathways. nih.govmdpi.com FFAR3 primarily signals via the Gαi/o pathway. mdpi.com

Downstream Effects: Activation of these receptors on immune cells, such as neutrophils and macrophages, can modulate inflammatory responses. tandfonline.commdpi.com For example, SCFA-FFAR2 signaling can regulate the production of inflammatory cytokines. nih.gov In intestinal epithelial cells, activation of these receptors helps maintain gut barrier integrity and can regulate the secretion of hormones involved in metabolism. nih.gov

GPR109A (HCAR2): This receptor is primarily activated by butyrate. nih.gov Its activation, particularly on macrophages and dendritic cells in the colon, has potent anti-inflammatory effects. mdpi.com GPR109A signaling promotes the differentiation of regulatory T cells (Tregs) and T cells that produce the anti-inflammatory cytokine IL-10, helping to maintain immune homeostasis in the gut. mdpi.comnih.gov

Research using in vitro cell cultures and animal models lacking these specific receptors has confirmed their critical role in mediating the physiological effects of SCFAs. nih.gov These studies demonstrate that the interaction between microbially-produced SCFAs and host receptors is a fundamental mechanism of host-microbe communication.

Table 2: Key SCFA Receptors and Their Signaling Characteristics

Receptor Name(s)Primary SCFA LigandsKey Signaling PathwaysMajor Downstream Effects (in vitro/animal models)Reference
FFAR2 / GPR43Acetate, Propionate, ButyrateGαi/o, Gαq/11Modulation of inflammation, regulation of hormone secretion, maintenance of epithelial barrier nih.govmdpi.com
FFAR3 / GPR41Propionate, Butyrate, AcetateGαi/oRegulation of hormone secretion, modulation of sympathetic nervous system nih.govmdpi.com
GPR109A / HCAR2ButyrateGαi/oInduction of anti-inflammatory responses, promotion of regulatory T cell differentiation, IL-10 production mdpi.comnih.gov

Epigenetic Modulation by Short-Chain Fatty Acids (e.g., histone deacetylase inhibition)

Short-chain fatty acids (SCFAs) produced by gut microbiota are crucial mediators of host-microbe interactions, with a significant capacity to epigenetically regulate gene expression. nih.gov A primary mechanism through which SCFAs exert this influence is by inhibiting histone deacetylases (HDACs). tandfonline.commdpi.com HDACs are enzymes that remove acetyl groups from lysine residues on histone proteins, leading to a more compact chromatin structure that generally represses gene transcription. By inhibiting HDACs, SCFAs promote histone hyperacetylation, which relaxes the chromatin and makes genes more accessible for transcription. tandfonline.com

Studies have shown that butyrate's inhibition of HDACs can modulate the differentiation of T cells. nih.gov Specifically, increasing concentrations of butyrate have been found to suppress the expression of genes associated with pro-inflammatory Th17 cells (like RORγt and IL-17) while promoting the expression of genes linked to anti-inflammatory regulatory T cells (Tregs), such as FoxP3. nih.gov This effect is achieved by creating a unique chromatin landscape through HDAC inhibition. nih.gov Beyond histone acetylation, SCFAs like propionate and butyrate can themselves be incorporated as acyl marks on histones, such as H3K18pr (propionylation) and H3K18bu (butyrylation), directly linking metabolic states to chromatin structure and gene regulation. researchgate.net

SCFA Influence on Specific Cellular Processes (e.g., gene expression, PI3K-Akt pathway, cAMP signaling, energy metabolism)

The influence of short-chain fatty acids extends to a variety of specific cellular signaling pathways and processes, demonstrating their integral role in cellular function and homeostasis.

Gene Expression: SCFAs are significant regulators of gene expression, primarily through HDAC inhibition and receptor-mediated signaling. In intestinal porcine epithelial cells (IPEC-J2), different SCFAs have been shown to modulate the gene expression of tight junction proteins and inflammatory mediators. nih.govresearchgate.net For example, acetate and propionate can enhance the expression of claudin-4 and β-defensin 1, while butyrate and lactate regulate barrier integrity through zonula occludens-1 and occludin. nih.govresearchgate.net In kidney proximal tubule cells, propionate and butyrate upregulate the SLC22A6/OAT1 gene, which is crucial for the excretion of metabolic waste. nih.gov

PI3K-Akt Pathway: The PI3K-Akt signaling pathway, central to cell growth, proliferation, and survival, is also modulated by SCFAs. In a preclinical rat model of type 2 diabetes, supplementation with pumpkin oligosaccharides led to increased production of SCFAs (isovaleric acid and butyric acid) by the gut microbiota. mdpi.com This increase was associated with the activation of the PI3K and Akt genes in the pancreas, suggesting that SCFAs may alleviate inflammation and improve immunologic function through this pathway. mdpi.com The study proposed that SCFAs, by binding to the free fatty acid receptor 2 (FFA2), activate the FFA2-Akt/PI3K pathway, subsequently reducing the secretion of pro-inflammatory cytokines like TNF-α and IL-6. mdpi.com

cAMP Signaling: SCFAs can influence the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway. In human airway smooth muscle, activation of the SCFA receptor FFAR3 reduces cAMP levels, promoting muscle contraction. nih.gov Conversely, in kidney proximal tubule cells, the HDAC-inhibiting action of butyrate and propionate appears to modulate the cAMP signaling pathway. nih.gov This modulation activates CREB1 and PI3K gene expression, which are involved in enhancing cellular metabolism and resilience against stress. nih.gov

Energy Metabolism: SCFAs are vital substrates for energy metabolism. nih.gov They serve as a primary energy source for colonic epithelial cells and influence systemic energy homeostasis. researchgate.netfrontiersin.org For example, acetate is a substrate for fatty acid biosynthesis and can be used in the Krebs cycle. frontiersin.org SCFAs can also regulate glucose and lipid metabolism by activating G protein-coupled receptors (GPCRs). nih.gov Activation of FFAR2 by SCFAs can stimulate the secretion of glucagon-like peptide-1 (GLP-1), which in turn increases insulin (B600854) secretion and helps regulate blood glucose levels. nih.gov

Table 1: Influence of Specific SCFAs on Cellular Processes in Preclinical Models

SCFA Cellular Process Model System Observed Effect Reference
Acetate Gene Expression Porcine Epithelial Cells (IPEC-J2) Activated barrier response via claudin-4 and immunity via β-defensin 1. nih.gov
Propionate Gene Expression Porcine Epithelial Cells (IPEC-J2) Activated barrier response via claudin-4 and immunity via β-defensin 1. nih.gov
Butyrate Gene Expression Porcine Epithelial Cells (IPEC-J2) Regulated barrier integrity via zonula occludens-1 and occludin. nih.gov
Butyrate Gene Expression Kidney-on-a-Chip Upregulated SLC22A6/OAT1 gene and protein expression. nih.gov
Butyrate PI3K-Akt Pathway Rat Model (T2D) Increased expression of PI3K and AKT genes in the pancreas. mdpi.com
Propionate cAMP Signaling Kidney-on-a-Chip Modulated cAMP signaling pathway, activating CREB1 and PI3K gene expression. nih.gov
Acetate Energy Metabolism General Acts as a substrate in fatty acid biosynthesis and the Krebs' cycle. frontiersin.org

SCFA Profiling in Preclinical Models of Metabolic and Physiological Processes

SCFA Dynamics in Animal Models (e.g., mice, pigs)

Analyzing the dynamics of short-chain fatty acids in preclinical animal models is crucial for understanding their physiological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a key technology for the accurate profiling of SCFAs in various biological samples from these models. nih.govnih.gov

In mouse models, LC-MS/MS methods have been developed to quantify a range of SCFAs in feces, plasma, saliva, liver, and brain. nih.govnih.gov One study successfully applied a derivatization-based LC-MS/MS method to measure 12 different SCFAs in mouse feces and plasma, demonstrating the feasibility of detailed profiling. nih.gov Another study, using a similar analytical platform, profiled SCFAs in a mouse model of Sjögren's syndrome. nih.gov They found significant differences in the concentrations of isobutyric acid, valeric acid, isovaleric acid, and 2-methylbutyric acid in the liver of the model mice compared to the control group. nih.gov

In porcine models, which are physiologically similar to humans in many aspects, SCFA research often focuses on gut health and development. Studies using the IPEC-J2 cell line, derived from piglet intestines, have shown that SCFAs like acetate, propionate, butyrate, and lactate directly influence intestinal cell viability and barrier function gene expression, highlighting their dynamic role in the gut environment. nih.gov While this is an in vitro model, it reflects the cellular dynamics that occur in vivo in pigs. nih.gov Furthermore, research has shown that psychosocial stress in mice can alter fecal SCFA levels, indicating that external stressors can dynamically influence SCFA production and concentration. nih.gov

Table 2: Examples of SCFA Concentrations in Mouse Model Biological Samples

SCFA Sample Type Model Analytical Method Key Finding Reference
Acetic acid Feces, Plasma C57BL/6 Mouse LC-MS/MS with derivatization Method successfully quantified various SCFAs in biological matrices. nih.gov
Isobutyric acid Liver Sjögren's Syndrome Mouse Model LC-MS/MS with derivatization Significantly different concentration compared to the control group. nih.gov
Valeric acid Liver Sjögren's Syndrome Mouse Model LC-MS/MS with derivatization Significantly different concentration compared to the control group. nih.gov
Isovaleric acid Liver Sjögren's Syndrome Mouse Model LC-MS/MS with derivatization Significantly different concentration compared to the control group. nih.gov
2-Methylbutyric acid Liver Sjögren's Syndrome Mouse Model LC-MS/MS with derivatization Significantly different concentration compared to the control group. nih.gov

Short-Chain Fatty Acids in Organ-Specific Physiological Regulation (e.g., gut barrier function, brain-gut axis in animal models, kidney proximal tubule function)

SCFAs exert significant regulatory effects on specific organs and systems, acting as key signaling molecules.

Gut Barrier Function: SCFAs are essential for maintaining the integrity of the intestinal barrier. frontiersin.orgmdpi.com Butyrate, in particular, is known to strengthen the gut barrier by enhancing the expression of tight junction proteins such as occludin, claudin-1, and zonula occludens-1 (ZO-1). nih.govnih.gov This reinforcement prevents the leakage of harmful substances from the gut lumen into the bloodstream. mdpi.com In vitro studies using porcine intestinal epithelial cells (IPEC-J2) have demonstrated that acetate, propionate, butyrate, and lactate can all modulate the gene expression of proteins involved in barrier function, with effects being dependent on the specific SCFA and its concentration. nih.gov

Brain-Gut Axis in Animal Models: SCFAs are pivotal in the communication along the microbiota-gut-brain axis. nih.govresearchgate.net They can influence brain function both directly and indirectly. After being absorbed into the systemic circulation, SCFAs can cross the blood-brain barrier via monocarboxylate transporters and influence brain physiology. nih.gov Preclinical studies in mice have shown that SCFA supplementation can alleviate stress-induced alterations in behavior and reduce intestinal permeability, demonstrating a direct link between gut-produced metabolites and central nervous system responses. nih.gov The communication is bidirectional, as stress can also alter the composition and metabolic output, including SCFAs, of the gut microbiota. nih.gov

Kidney Proximal Tubule Function: Recent research highlights the role of SCFAs in renal physiology. In chronic kidney disease (CKD), gut dysbiosis can lead to reduced production of beneficial SCFAs. nih.gov A study using a kidney-on-a-chip model demonstrated that propionate and butyrate can enhance the function of kidney proximal tubule cells. nih.gov Specifically, these SCFAs were found to increase the activity of the organic anion transporter-1 (OAT1) by upregulating its gene and protein expression. This enhancement improves the secretion of uremic toxins like indoxyl sulfate. The mechanism appears to be independent of GPCR activation and instead involves HDAC inhibition, which modulates the cAMP signaling pathway. nih.gov

SCFA Contribution to Systemic Metabolic Homeostasis (preclinical studies)

Preclinical studies have firmly established that SCFAs are critical contributors to systemic metabolic homeostasis, influencing glucose and lipid metabolism across various tissues. researchgate.netnih.gov These microbial metabolites act as energy sources and signaling molecules that help maintain the body's metabolic balance. researchgate.netfrontiersin.org

In animal models, SCFAs have been shown to regulate energy intake and expenditure. They can stimulate the release of gut hormones like glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), which are known to suppress appetite and increase satiety. researchgate.netfrontiersin.org For example, acetate administration in preclinical models was associated with decreased food intake and body weight gain. frontiersin.org

SCFAs also play a direct role in lipid and glucose metabolism. Acetate serves as a precursor for cholesterol and fatty acid synthesis in the liver, while propionate is primarily a substrate for gluconeogenesis. frontiersin.org Butyrate is the preferred energy source for colonocytes and promotes beta-oxidation. frontiersin.org Studies in mice have shown that SCFAs can improve liver metabolism and reduce fat accumulation. nih.gov Furthermore, by activating receptors like FFAR2, SCFAs can increase leptin secretion, an important hormone in regulating energy balance. nih.gov Preclinical studies investigating metabolic syndrome have shown that SCFA supplementation can lead to a significant reduction in body weight gain, fasting blood glucose, triglycerides, and total cholesterol. researchgate.net

Table 3: Effects of SCFAs on Systemic Metabolic Homeostasis in Preclinical Studies

SCFA Model System Metabolic Parameter Observed Effect Reference
Acetate Animal Models Food Intake / Body Weight Decreased food intake and body weight gain. frontiersin.org
Propionate Animal Models Glucose Homeostasis Serves as a substrate for hepatic gluconeogenesis. frontiersin.org
Butyrate Colonocytes Energy Metabolism Acts as the primary energy source, promoting beta-oxidation. frontiersin.org
General SCFAs Animal Models Hormone Secretion Increased secretion of GLP-1 and PYY. researchgate.netfrontiersin.org
General SCFAs Metabolic Syndrome Model Lipid Profile Markedly lowered triglycerides, total cholesterol, and LDL levels. researchgate.net

Biomarker Discovery and Validation in Preclinical Research (excluding human clinical trials)

The analysis of SCFA profiles in preclinical research is emerging as a valuable tool for biomarker discovery. ahajournals.org Changes in the concentrations of specific SCFAs or their ratios in biological fluids and tissues can serve as potential biomarkers for disease states or responses to therapeutic interventions. nih.gov

In preclinical cancer research, SCFA levels have been correlated with disease progression. A study on multiple myeloma demonstrated that serum levels of butyrate and propionate decreased as the disease progressed in mouse models, and higher levels of butyrate were associated with a better response to treatment. nih.gov This suggests that SCFAs could serve as prognostic biomarkers. The study also noted that gut bacteria responsible for producing SCFAs were more abundant in samples from preclinical models in remission. nih.gov

In the context of chronic respiratory diseases, preclinical studies suggest that SCFAs produced by specific microbes may have a protective role. For instance, butyrate produced by Porphyromonas has been shown to regulate immune responses and inhibit processes related to fibrosis. dovepress.com While this research is exploratory, it points toward the potential of using microbial-metabolite signatures, including SCFAs, as biomarkers for disease risk or progression. dovepress.com

Similarly, in autoimmune disease models, such as those for Sjögren's syndrome and multiple sclerosis, alterations in the gut microbiome and associated SCFA production have been observed. nih.govnih.gov For example, supplementation with Prevotella, a genus of bacteria that can produce SCFAs, was shown to suppress immune disease in a preclinical model of multiple sclerosis. nih.gov These findings underscore the potential for using specific SCFA profiles, as measured by techniques like LC-MS, as non-invasive biomarkers to monitor gut health and its systemic impact in various preclinical disease models. ahajournals.org

Identification of SCFA Signatures in Animal Models and In Vitro Systems

LC-MS based methodologies are instrumental in identifying unique SCFA profiles, or "signatures," in diverse preclinical settings, from animal models to simplified in vitro systems. mdpi.com These signatures provide a metabolic snapshot of the microbial activity under specific conditions.

In animal models, LC-MS/MS analysis has been used to characterize the distribution of SCFAs in various tissues. For instance, a study using a mouse model of Sjögren's syndrome performed a comprehensive analysis of twelve different SCFAs in serum, saliva, feces, liver, and brain. nih.gov This allowed for the identification of tissue-specific SCFA profiles associated with the pathological condition. nih.gov Another LC-MS/MS method was developed for the direct quantification of SCFAs in different mouse tissues, including liver samples, without the need for chemical derivatization, which simplifies sample preparation and shortens analysis time. nih.govresearchgate.netquadram.ac.uk The analysis of colon content from mice treated with antibiotics or fed specific diets has also revealed significant alterations in SCFA concentrations, demonstrating the direct impact of gut microbiota modulation on these metabolites. mdpi.com

In vitro systems offer a controlled environment to study the direct production of SCFAs by specific microorganisms. frontiersin.org An HPLC-MS/MS method was developed to quantify SCFAs secreted by various probiotic strains, including Bacillus clausii, Bacillus coagulans, Bifidobacterium breve, Limosilactobacillus reuteri, Lacticaseibacillus rhamnosus, and Saccharomyces boulardii. frontiersin.org This approach revealed that while all tested microbes produced acetic acid, only B. clausii and S. boulardii also secreted propionic and butyric acids, highlighting species-specific metabolic capabilities. frontiersin.org Such in vitro screening is valuable for the primary selection of promising SCFA-producing probiotic strains, although it is acknowledged that factors in the in vivo environment, such as nutrient availability and pH, can influence the metabolic output. frontiersin.orgnih.gov

Table 1: SCFA Secretion by Probiotic Strains in an In Vitro Model

MicroorganismAcetic Acid SecretionPropionic Acid SecretionButyric Acid Secretion
Bacillus clausii (strains NR, OC, SIN, T)YesYesYes
Saccharomyces boulardii CNCM I-745YesYesYes
Bacillus coagulans ATCC 7050YesNoNo
Bifidobacterium breve DSM 16604YesNoNo
Limosilactobacillus reuteri DSM 17938YesNoNo
Lacticaseibacillus rhamnosus ATCC 53103YesNoNo

Data sourced from a study analyzing SCFA production by common probiotic strains using HPLC-MS-MS. frontiersin.org

Correlative Studies of SCFA Profiles with Physiological Phenotypes in Preclinical Settings

A significant application of SCFA analysis in preclinical research is to correlate specific SCFA profiles with host physiological states, both healthy and diseased. nih.gov These studies often use animal models to bridge the gap between microbial metabolites and systemic effects.

LC-MS analysis of fecal, serum, and tissue samples from animal models has linked altered SCFA levels to a range of conditions. In a mouse model of Sjögren's syndrome, significant differences were found in the liver concentrations of isobutyric acid, valeric acid, isovaleric acid, and 2-methylbutyric acid when compared to control mice. nih.gov Furthermore, salivary levels of propionic acid, butyric acid, isobutyric acid, valeric acid, and isovaleric acid were correlated with the histological scores of the disease stage. nih.gov

In the context of metabolic diseases, studies in diabetic obese mice have utilized UHPLC-MS/MS to determine SCFA concentrations in feces. mdpi.com Animal models have also been central to understanding the role of SCFAs in obesity. nih.gov For example, supplementing the high-fat diet of mice with a 5% mixture of SCFAs led to reduced body weight and lower levels of inflammatory markers, which was associated with increased expression of SCFA receptors in adipose tissue. nih.gov Other studies have linked SCFA production to the regulation of appetite and energy intake through the secretion of gut hormones like peptide YY (PYY) and glucagon-like peptide 1 (GLP-1). nih.govnih.gov

Research has also established correlations between lower intestinal SCFA concentrations and the exacerbation of inflammatory and neurological conditions in preclinical models. frontiersin.orgnih.gov Conversely, SCFAs have been shown to have anti-inflammatory effects by modulating the release of cytokines. nih.gov These correlative findings in preclinical settings are crucial for generating hypotheses about the mechanisms through which the gut microbiome influences host health, paving the way for more targeted mechanistic studies.

Table 2: Correlation of Altered SCFA Levels with Disease Phenotypes in Animal Models

Disease ModelSample TypeObserved SCFA AlterationsAssociated Phenotype/Finding
Sjögren's Syndrome (Mouse)LiverSignificant differences in isobutyric acid, valeric acid, isovaleric acid, 2-methylbutyric acidCorrelation with pathological condition
Sjögren's Syndrome (Mouse)SalivaCorrelation of propionic, butyric, isobutyric, valeric, and isovaleric acidsCorrelation with histological disease stage
Obesity (Mouse)Adipose TissueSCFA supplementation increased FFAR2/3 expressionReduced body weight and inflammatory markers
Colorectal Cancer (Human Patients)FecesSignificantly lower total SCFAs, especially acetic acidDistinction from healthy controls and Crohn's disease patients

Data compiled from studies using LC-MS to analyze SCFA profiles in preclinical and clinical settings. nih.govnih.govnih.gov

Ex Vivo and In Vitro Systems for SCFA Mechanistic Elucidation

To move beyond correlation and investigate the direct causal mechanisms of SCFA action, researchers employ various ex vivo and in vitro systems. These models allow for the controlled study of cellular and tissue responses to specific SCFA mixtures, which is difficult to achieve in vivo.

Organoid and Cell Culture Models for SCFA Responsiveness

Organoid and cell culture models are at the forefront of mechanistic research into SCFA signaling. nih.gov Organoids, which are three-dimensional organ models derived from stem cells, can recapitulate key functions of the parent tissue, making them invaluable for studying physiological responses. nih.gov LC-MS platforms have been adapted to analyze the metabolome of organoid cultures, including the secretion of peptides in response to stimulation, which can be influenced by SCFAs. nih.gov For example, liver organoids are used to study drug metabolism, a process in which SCFAs can play a role, with LC-MS being essential for measuring the small-molecule drugs and their metabolites directly in the cell culture medium. nih.gov

Traditional two-dimensional cell culture models remain vital for dissecting specific molecular pathways. Studies have used various cell lines, including those from prostate cancer, to investigate the effects of SCFAs like acetate and butyrate on cell proliferation, apoptosis, and signaling pathways such as the PI3K and MAPK pathways. mdpi.com Cell lines representing immune cells, adipocytes, and intestinal epithelial cells are widely used to study how SCFAs activate G protein-coupled receptors (GPCRs), such as FFAR2 and FFAR3, and inhibit histone deacetylases (HDACs). nih.govmdpi.com These models have been crucial in demonstrating that SCFAs can modulate the release of hormones and cytokines, influence gene expression, and regulate cellular energy metabolism. nih.govnih.gov

Isolated Tissue Preparations for SCFA Metabolism Studies

Ex vivo studies using isolated tissue preparations provide a bridge between cell culture and whole-organism studies. These experiments allow researchers to investigate the metabolism and effects of SCFAs in the context of an intact tissue structure. Protocols for preparing tissue homogenates from animal organs, such as the liver, for metabolic assays are well-established. youtube.com

LC-MS/MS techniques have been validated for quantifying SCFAs in a variety of tissue matrices, including the liver and brain, after extraction. nih.govresearchgate.net This allows for precise measurement of how tissues take up and metabolize specific SCFAs. For instance, studies have shown that butyrate is a primary energy source for colonic epithelial cells, while acetate and propionate pass into the bloodstream and are metabolized predominantly by the liver. nih.govmdpi.com By using isolated tissue preparations, researchers can study these metabolic fates without the confounding variables of systemic circulation and inter-organ crosstalk present in vivo. nih.gov Such studies are critical for understanding the bioavailability of SCFAs to peripheral organs and their subsequent physiological impact. mdpi.com

Fecal Bioreactor Studies

Fecal bioreactors, also known as colon models, are in vitro systems that simulate the conditions of the human colon. They are inoculated with fecal samples from human donors and are used to study the metabolic output of a complex microbial community under controlled dietary interventions. nih.gov These batch fecal fermentations are powerful tools for investigating how different substrates, such as dietary fibers, are fermented into SCFAs by the gut microbiota. nih.gov

LC-MS analysis is essential for quantifying the production of SCFAs in these bioreactors. researchgate.net Studies have shown that SCFA production profiles can vary significantly between individuals, reflecting differences in their native gut microbiota. nih.gov By using isotopically labeled substrates (e.g., ¹³C-labeled carbohydrates), researchers can trace the metabolic pathways involved in the production of specific SCFAs, distinguishing microbial products from background nutrients present in the fecal inoculum. nih.gov This approach provides a more comprehensive understanding of the metabolic capabilities of the gut microbiome and allows for predictive modeling of how dietary changes might alter an individual's SCFA production profile. nih.govyoutube.com

Advanced Data Analysis and Bioinformatics for Short Chain Fatty Acid Lc Ms Mixture Studies

Raw Data Processing and Pre-processing for SCFA LC-MS Data

Raw data from LC-MS instruments are intricate, containing a wealth of information that requires several processing steps to convert it into a usable format for statistical analysis. These steps are critical for ensuring the quality and reliability of the final results.

Peak Picking, Alignment, and Deconvolution Algorithms

The initial stage in processing LC-MS data involves identifying and quantifying the signals corresponding to different SCFAs. This is achieved through a series of computational algorithms:

Peak Picking: This process identifies the chromatographic peaks that represent individual analytes from the raw data. Algorithms for peak detection are designed to distinguish true analyte signals from background noise. Common approaches include methods based on signal-to-noise ratios and wavelet transforms. For SCFA analysis, where some compounds may be present at low concentrations, sensitive peak picking is crucial.

Alignment: Due to minor variations in chromatographic conditions between runs, the retention times of the same analyte can shift slightly across different samples. Alignment algorithms correct for these shifts, ensuring that the same peak from different samples is correctly matched. This is essential for accurate comparison of SCFA levels across a study.

Deconvolution: In complex biological samples, multiple compounds can co-elute, resulting in overlapping chromatographic peaks. Deconvolution algorithms are employed to separate these overlapping signals and assign them to individual chemical entities based on their mass spectra. This is particularly important for distinguishing between isomeric SCFAs, such as butyric acid and isobutyric acid, which may have very similar retention times.

Several open-source and commercial software packages, such as XCMS, MZmine, and Progenesis QI, incorporate various algorithms to perform these tasks, providing a comprehensive workflow for pre-processing LC-MS data.

Isotope Correction and Adduct Annotation for SCFA Metabolites

Mass spectrometry data contains signals not only from the primary ionized molecule but also from its naturally occurring isotopes and various adducts formed during the ionization process.

Isotope Correction: Carbon, a primary element in SCFAs, has a naturally occurring stable isotope, ¹³C. This results in the appearance of isotopic peaks in the mass spectrum at a slightly higher mass-to-charge ratio (m/z) than the monoisotopic peak. Isotope correction algorithms are used to account for the contribution of these natural isotopes, which is essential for accurate quantification, especially when using stable isotope-labeled internal standards. Tools like IsoCorrectoR are available for this purpose.

Adduct Annotation: During electrospray ionization (ESI), which is commonly used in LC-MS, molecules can form adducts with ions present in the mobile phase, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺). These adducts appear as additional peaks in the mass spectrum and can complicate data interpretation. Adduct annotation algorithms identify these adducts based on their characteristic mass differences from the primary ion, allowing for a more accurate determination of the molecular weight of the parent SCFA.

Normalization Strategies for SCFA Quantitative Analysis

To account for variations in sample preparation, instrument response, and sample volume, the raw peak intensities must be normalized. This ensures that any observed differences in SCFA levels between samples are due to biological variation rather than technical variability. Common normalization strategies include:

Internal Standard (IS) Normalization: This is the most widely used and robust method for SCFA quantification. A known amount of a stable isotope-labeled version of an SCFA (e.g., ¹³C-labeled acetic acid) is added to each sample at the beginning of the sample preparation process. The intensity of the endogenous SCFA is then normalized to the intensity of its corresponding labeled internal standard. This corrects for variations at every stage of the analytical process, from extraction to LC-MS analysis.

Normalization to a Housekeeping Metabolite: Similar to the use of housekeeping genes in transcriptomics, the intensity of a consistently present endogenous metabolite that is not expected to change under the experimental conditions can be used for normalization. The selection of a suitable housekeeping metabolite requires careful validation.

The choice of normalization strategy is critical and can significantly impact the final quantitative results. For targeted SCFA analysis, the use of stable isotope-labeled internal standards is considered the gold standard.

Statistical Analysis of SCFA LC-MS Datasets

Once the LC-MS data has been processed and normalized, statistical methods are applied to identify significant differences in SCFA concentrations between experimental groups and to discover patterns in the data.

Univariate and Multivariate Statistical Approaches for SCFA Differences (e.g., ANOVA, PCA)

Both univariate and multivariate statistical methods are employed to analyze SCFA data:

Univariate Analysis: These methods assess the significance of the difference in the concentration of a single SCFA between two or more groups. A commonly used univariate test is the Analysis of Variance (ANOVA) , which can be used to compare the mean concentrations of an SCFA across multiple experimental groups. For pairwise comparisons between two groups, the t-test is often used. These tests provide a p-value, which indicates the statistical significance of the observed difference.

The following table provides an example of how univariate and multivariate analyses can be applied to an SCFA dataset:

Statistical MethodDescriptionApplication to SCFA Data
ANOVA Compares the means of a single variable across two or more groups.To determine if the concentration of butyrate (B1204436) is significantly different between a control group and a treatment group.
PCA Reduces the dimensionality of a dataset with multiple variables to a few principal components that capture the most variance.To visualize the overall differences in the SCFA profiles of individuals with and without a specific disease, and to identify which SCFAs contribute most to this separation.

Machine Learning Applications for SCFA Pattern Recognition

Machine learning (ML) algorithms are increasingly being used in metabolomics to identify complex patterns in large datasets that may not be apparent with traditional statistical methods. In the context of SCFA analysis, ML can be used for:

Biomarker Discovery: ML algorithms can be trained to identify a panel of SCFAs that can accurately distinguish between different biological states (e.g., healthy vs. diseased). Techniques such as Random Forests and Support Vector Machines (SVM) are powerful tools for this purpose. These models can not only classify samples but also provide a measure of the importance of each SCFA in the classification, thus highlighting potential biomarkers.

Predictive Modeling: ML models can be developed to predict a clinical outcome or a biological response based on an individual's SCFA profile. For example, a model could be trained to predict the likelihood of a patient responding to a particular dietary intervention based on their baseline gut microbiota-derived SCFA levels.

The application of machine learning to SCFA LC-MS data holds great promise for advancing our understanding of the role of these important metabolites in health and disease and for the development of novel diagnostic and prognostic tools.

Pathway Analysis and Network Construction for SCFA Metabolism

Pathway analysis is a crucial step in understanding the biological significance of short-chain fatty acid (SCFA) data obtained from LC-MS studies. By mapping the identified SCFAs and related metabolites to known metabolic pathways, researchers can gain insights into the functional implications of their findings. The Kyoto Encyclopedia of Genes and Genomes (KEGG) is a widely used database for this purpose, providing a collection of manually drawn pathway maps representing current knowledge of molecular interaction and reaction networks. rsc.orgnih.gov Tools such as MetaboAnalyst allow for statistical analysis and visualization of metabolomics data in the context of these pathways. tandfonline.com This platform integrates pathway enrichment analysis with topology analysis to identify the most significantly impacted pathways.

Metabolic network construction offers a more comprehensive view of the interactions between SCFAs and other metabolites. These networks can be built by integrating data from various sources, including enzymatic reactions, structural similarities between metabolites, and empirical correlations. asm.org Software like MINNO provides a web-based platform for refining and visualizing metabolic networks using empirical metabolomics data, which is particularly useful for studying the metabolic architecture of less-common organisms. frontiersin.org By reconstructing the metabolic pathways of SCFA synthesis, researchers can identify the key enzymes and reactions involved. For instance, detailed reconstructions have elucidated four main pathways for butyrate production and three for propionate (B1217596), starting from various metabolic precursors. nih.gov

These analytical approaches enable the prediction of SCFA production potential from genomic and metagenomic data. nih.gov By establishing genomic signatures for SCFA synthesis pathways, it is possible to classify organisms based on their ability to produce specific SCFAs. nih.gov This predictive capability is valuable for understanding the functional consequences of shifts in microbial communities. nih.gov Network analysis can also reveal complex interactions, such as the inverse relationship between the production of acetate (B1210297) and butyrate by different microbial species. nih.govnih.gov

Challenges, Limitations, and Future Directions in Short Chain Fatty Acid Lc Ms Mixture Research

Analytical Challenges in Comprehensive SCFA Profiling

Comprehensive and accurate profiling of SCFAs is complicated by their inherent chemical properties and the complexity of the biological samples in which they are found.

A primary challenge in SCFA analysis stems from their high volatility and polarity. nih.govbiocrates.com These characteristics lead to poor retention on conventional reversed-phase liquid chromatography columns, making robust and reproducible separation difficult without chemical modification. biocrates.comnih.gov

Furthermore, the existence of structural isomers, such as butyric acid and isobutyric acid, or valeric acid and isovaleric acid, presents a significant separation challenge. nih.govnih.gov As these isomers can have different biological origins and functions, their accurate individual quantification is essential. quadram.ac.uk Achieving baseline separation of these isomers is critical for accurate measurement and often requires specialized chromatographic columns or derivatization strategies to enhance resolution. nih.govacs.org For instance, sufficient separation of isomers like isobutyric acid/butyric acid and isovaleric acid/valeric acid has been demonstrated with LC-MS methods, which is crucial for their individual quantification. nih.gov

Biological samples such as feces, serum, and plasma are inherently complex, containing a multitude of compounds like proteins, salts, and lipids. lipidmaps.org These matrix components can significantly interfere with the ionization of SCFAs in the mass spectrometer's ion source, a phenomenon known as matrix effect. lipidmaps.orgcreative-proteomics.com This interference can lead to either ion suppression (a decrease in the analyte signal) or, less commonly, ion enhancement, both of which compromise the accuracy and reproducibility of quantification. lipidmaps.orgcreative-proteomics.com

Ion suppression is a major drawback in LC-MS-based bioanalysis, as it can adversely affect the sensitivity and precision of the measurement. creative-proteomics.com The co-elution of matrix components with the target SCFAs is a primary cause of this issue, as they compete for ionization. lipidmaps.org To mitigate these effects, extensive sample preparation, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, is crucial to remove interfering substances before analysis. nih.gov The use of stable isotope-labeled internal standards is also a key strategy to compensate for matrix-induced variations in signal intensity. nih.govnih.gov

Achieving accurate absolute quantification of SCFAs is a persistent challenge, particularly for low-concentration analytes in complex matrices like serum. quadram.ac.uk The accuracy of quantification relies on several factors, including the linearity of the analytical method, its precision, and the recovery of the analytes from the sample matrix. nih.govacs.org

The development of robust calibration curves using standards is fundamental. nih.gov However, the accuracy can be affected by variability in sample preparation and the aforementioned matrix effects. nih.govnih.gov Isotope dilution strategies, which involve spiking the sample with a known concentration of a stable isotope-labeled version of the analyte, are considered the gold standard for absolute quantification. nih.govnist.gov This approach helps to correct for analyte loss during sample preparation and for ion suppression or enhancement during analysis. nih.gov For example, methods using isotope dilution have demonstrated the ability to quantify SCFAs with high precision and accuracy, with errors often below 10-15%. nih.govacs.orgnih.gov Nevertheless, ensuring the availability and purity of these labeled standards for all SCFAs of interest is a critical prerequisite.

Table 1: Performance of an Isotope-Dilution LC-MS/MS Method for SCFA Quantification This table is interactive. Users can sort columns to compare data.

Analyte Lower Limit of Detection (LLOD) Lower Limit of Quantification (LLOQ) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Intra-day Accuracy (% Error) Inter-day Accuracy (% Error)
Acetate (B1210297) 40 nM 0.31 µM < 3% < 3% < 10% < 10%
Propionate (B1217596) 40 nM 0.16 µM < 3% < 3% < 10% < 10%
Butyrate (B1204436) 40 nM 0.16 µM < 3% < 3% < 10% < 10%

Data sourced from a study utilizing an aniline (B41778) derivatization and isotope dilution strategy. nih.gov

To overcome the challenges of volatility and poor ionization, SCFAs are often chemically derivatized prior to LC-MS analysis. biocrates.com Derivatization converts the SCFAs into less polar and more easily ionizable molecules, improving their chromatographic behavior and detection sensitivity. biocrates.comnih.gov Common derivatization agents include 3-nitrophenylhydrazine (B1228671) (3-NPH), aniline, and others. nih.govnih.gov

However, derivatization is not without its limitations. These include:

Incomplete Reactions: The derivatization reaction may not proceed to completion, leading to an underestimation of the SCFA concentration. nih.gov

Analyte-Specific Efficiency: Different SCFAs may react with a derivatizing agent at different rates, affecting the accuracy of their relative quantification.

Formation of Artifacts: The derivatization process itself can introduce contaminants or by-products that may interfere with the analysis.

Stability Issues: The resulting SCFA derivatives may not be stable over time, requiring prompt analysis after preparation.

Limited Availability of Labeled Reagents: While some derivatization reagents are available in isotopically labeled forms to create internal standards, this is not true for all, which can limit quantification strategies. biocrates.com

For instance, while 3-NPH is a popular reagent, it has shown limited detection for branched-chain SCFAs and isotopically labeled versions are not readily accessible. biocrates.com These limitations necessitate careful optimization and validation of the chosen derivatization strategy for the specific SCFAs and biological matrix under investigation. nih.gov

Standardization and Harmonization of SCFA LC-MS Methodologies

The variability in sample handling, analytical protocols, and data processing across different laboratories hinders the direct comparison of results from various studies. Establishing standardized methods is essential for improving the reproducibility and reliability of SCFA research.

A cornerstone of analytical standardization is the availability and use of reference materials (RMs) and certified reference materials (CRMs). In the context of SCFA analysis, these materials are crucial for method validation, calibration, and ongoing quality control.

Currently, the most common approach is the use of stable isotope-labeled internal standards for each SCFA being measured. nih.govnih.gov These are often prepared in-house or purchased from commercial suppliers and are used to construct calibration curves for quantification. nih.govnih.gov While effective within a single study, this does not guarantee inter-laboratory comparability.

The development of universally accepted CRMs for SCFAs in relevant biological matrices (e.g., plasma, feces) is a critical future direction. Organizations like the National Institute of Standards and Technology (NIST) have developed SRMs for broader metabolomics research, such as SRM 1950 "Metabolites in Human Plasma," which helps ensure comparability across laboratories for a range of metabolites. While SRM 1950 is not specifically designed for SCFAs, it establishes a model for how such standards can be developed and implemented. The Metabolomics Quality Assurance and Quality Control Consortium (mQACC) is also working to promote the development and use of RMs to improve data quality and standardization in the field. The creation of a certified reference material for SCFAs would involve characterizing a large, homogenous pool of a relevant biological matrix for the concentration of specific SCFAs, providing a benchmark against which laboratories could validate their methods and ensure their results are accurate and comparable to others.

Inter-laboratory Method Validation and Comparison

A significant hurdle in SCFA research is the lack of standardized methodologies, which leads to variability in results across different laboratories. Inter-laboratory validation studies are crucial to assess the reproducibility and reliability of various analytical methods.

One of the primary challenges in SCFA analysis is their inherent volatility and high polarity, which can make consistent extraction and chromatographic separation difficult. nih.gov Different laboratories may employ various sample preparation techniques, derivatization agents, and LC-MS parameters, all of which can introduce variability. For instance, while derivatization with agents like 3-nitrophenylhydrazine (3-NPH) can improve chromatographic properties, the reaction conditions themselves can be a source of inconsistency if not strictly controlled. nih.govmdpi.com

To address these issues, studies comparing different methods are essential. For example, a comparison between gas chromatography-mass spectrometry (GC-MS) and LC-MS has shown good agreement for some SCFAs, but discrepancies for others, such as isovaleric acid and isobutyric acid, suggesting potential interferences in LC-MS that are not present in GC-MS. creative-proteomics.com Furthermore, the choice of internal standards is critical for accurate quantification. While stable isotope-labeled internal standards are preferred, their availability for all branched-chain SCFAs can be limited, leading some labs to use non-ideal surrogates. mdpi.comnih.gov

The accuracy of quantification is paramount. Validation studies often report intra- and inter-day precision and accuracy. For example, one validated LC-MS/MS method reported intra- and inter-day precision under 3% and accuracy errors under 10%. nih.gov Another direct LC-MS/MS technique without derivatization showed intra- and inter-day precisions of <12% and <20%, respectively, with quantification accuracy ranging from 92% to 120%. nih.govresearchgate.netmdpi.com These ranges highlight the existing variability and the need for harmonization.

A study comparing results for SCFA concentrations in mouse colon content demonstrated the impact of different analytical approaches. The use of stable isotope-labeled internal standards for each straight-chain SCFA was shown to achieve reproducible quantification with coefficients of variation below 10%. mdpi.com This underscores the importance of using appropriate internal standards to account for matrix effects and other sources of error.

Best Practice Guidelines for SCFA LC-MS Research

To enhance the reliability and comparability of SCFA research, the development and adoption of best practice guidelines are imperative. These guidelines should encompass all stages of the analytical workflow, from sample collection and storage to data analysis and reporting.

Sample Handling and Storage: The stability of SCFAs in biological matrices is a critical concern. mdpi.com Fecal samples, for instance, should ideally be analyzed immediately after collection. mdpi.com If immediate analysis is not possible, storage in isopropanol (B130326) or ethanol (B145695) is recommended for optimal preservation. mdpi.comnih.gov One study found no significant change in SCFA concentrations in human feces stored in 70% ethanol at room temperature for up to seven days. mdpi.comnih.gov For long-term storage, temperatures between -20°C and -80°C are advised, with a limited number of freeze-thaw cycles. mdpi.com

Sample Preparation and Derivatization: The choice of extraction solvent and derivatization agent significantly impacts results. nih.gov A standardized protocol for derivatization, including reaction time, temperature, and quenching steps, is necessary to ensure consistent derivatization efficiency. nih.gov For example, derivatization with 3-NPH often involves incubation at 40°C for 30 minutes, followed by quenching the reaction with formic acid. mdpi.comfrontiersin.org The use of stable isotope-labeled internal standards that are added before the derivatization step is considered a best practice to correct for variations in reaction efficiency and matrix effects. nih.govlipidmaps.org

Chromatographic and Mass Spectrometric Conditions: Guidelines should specify recommended column types, mobile phase compositions, and gradient elution profiles to ensure adequate separation of SCFA isomers. nih.gov For instance, baseline separation of 3-NPH derivatized SCFAs can be achieved on a C18 column. mdpi.com The use of multiple reaction monitoring (MRM) in tandem mass spectrometry enhances selectivity and sensitivity, and reporting the specific MRM transitions used is crucial for method transparency and replication. frontiersin.orglipidmaps.org

Method Validation: Comprehensive method validation is non-negotiable. This includes determining the limit of detection (LOD) and limit of quantification (LOQ), assessing linearity, precision, accuracy, and recovery. creative-proteomics.comfrontiersin.org For example, a validated method should demonstrate a linear response over a defined concentration range with a correlation coefficient (r²) greater than 0.99. nih.govresearchgate.net

Data Analysis and Reporting: Clear reporting of all methodological details is essential for the interpretation and replication of findings. This includes the specific software used for data integration and the methods used for concentration calculations. Normalizing fecal SCFA concentrations to the dry weight of the sample is a common practice to account for variations in water content. lipidmaps.org

Emerging Technologies and Innovations in SCFA LC-MS Analysis

The field of SCFA analysis is continuously evolving, with new technologies and innovations aimed at overcoming existing challenges and expanding analytical capabilities.

Microfluidics and Miniaturized LC-MS Systems for SCFAs

Microfluidics, particularly droplet microfluidics, offers a promising avenue for high-throughput and automated sample processing and analysis. nih.gov These systems manipulate picoliter to nanoliter volume droplets, enabling each to function as an independent microreactor. nih.gov This approach minimizes sample and reagent consumption and reduces the potential for cross-contamination. nih.gov The integration of microfluidic devices with mass spectrometry can facilitate automated sample preparation steps like derivatization and extraction. nih.gov Digital microfluidics, which uses patterned electrodes to move discrete droplets, provides another platform for automating complex analytical workflows. nih.gov While the application of miniaturized LC-MS systems specifically for SCFA analysis is still an emerging area, the potential benefits in terms of throughput, automation, and reduced costs are substantial.

Ion Mobility Mass Spectrometry for Enhanced SCFA Isomer Resolution

A significant challenge in SCFA analysis is the separation of structural isomers, such as butyric acid and isobutyric acid, or valeric acid and isovaleric acid. nih.govresearchgate.net These isomers often have very similar chromatographic retention times, making their individual quantification difficult. nih.gov Ion mobility spectrometry (IMS) is a technique that separates ions based on their size, shape, and charge in the gas phase. When coupled with mass spectrometry (IM-MS), it provides an additional dimension of separation, which can resolve isomers that are not separated by chromatography alone. This enhanced resolution can lead to more accurate and reliable quantification of individual SCFA isomers, providing deeper insights into their distinct biological roles.

Advanced Derivatization Reagents and Strategies

Research into new derivatization reagents aims to improve reaction efficiency, stability of the derivatives, and ionization efficiency in the mass spectrometer. nih.govnih.gov While traditional reagents like 3-NPH and aniline have been successful, they often require specific and sometimes lengthy reaction conditions. nih.govnih.gov

Newer reagents like 4-acetamido-7-mercapto-2,1,3-benzoxadiazole (AABD-SH) have been shown to derivatize SCFAs within five minutes at room temperature. nih.govnih.gov Another approach involves using Girard's reagent T, which adds a permanent cationic charge to the SCFAs, enhancing their ionization efficiency and leading to femtomole-level limits of quantification. acs.org The use of isotopically labeled derivatization reagents is another advanced strategy that can improve the accuracy of quantification. nih.gov These innovations in derivatization chemistry are crucial for developing faster, more sensitive, and more robust LC-MS methods for SCFA analysis.

High-Throughput Profiling Technologies

The demand for analyzing large numbers of samples in clinical and microbiome studies has driven the development of high-throughput LC-MS methods. nih.govresearchgate.net These methods focus on reducing sample preparation time and shortening LC run times without compromising data quality. For example, some methods have achieved run times as short as four to ten minutes per sample. mdpi.commdpi.com

Facile profiling methods using rapid derivatization reactions are key to this high-throughput approach. nih.govresearchgate.net For instance, a method using AABD-SH for derivatization was developed for the rapid profiling of SCFAs in various biological samples. nih.govresearchgate.net Stable isotope dilution strategies coupled with rapid LC-MS/MS analysis also contribute to high-throughput capabilities by enabling accurate quantification with minimal sample handling. nih.gov These high-throughput technologies are essential for large-scale metabolomics studies aiming to elucidate the complex roles of SCFAs in health and disease. nih.govchromatographyonline.com

Future Research Avenues for Short-Chain Fatty Acids using LC-MS

The investigation into the roles of short-chain fatty acids (SCFAs) is rapidly expanding, driven by their profound impact on host physiology. Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone technology, enabling the precise and sensitive quantification required for this research. Future progress hinges on advancements in analytical throughput, deeper mechanistic studies, and more sophisticated data analysis.

High-Throughput SCFA Profiling in Large-Scale Preclinical Cohorts

Investigating the complex interplay between diet, the microbiome, and host health in large preclinical cohorts, such as animal studies, necessitates analytical methods that are not only accurate but also rapid and robust. acs.orgethz.ch The sheer volume of samples generated in these studies presents a significant bottleneck for traditional analytical techniques. nih.govnih.gov Consequently, a major future direction is the development and refinement of high-throughput LC-MS/MS methods capable of processing large sample sets efficiently without compromising data quality. nih.govmdpi.com

Advancements in this area focus on optimizing multiple stages of the analytical workflow. Innovations in sample preparation, particularly the use of chemical derivatization, are crucial. mdpi.com Derivatization agents like 3-nitrophenylhydrazine (3-NPH) or O-benzylhydroxylamine (O-BHA) improve the chromatographic retention and ionization efficiency of SCFAs, which are otherwise challenging to analyze due to their high polarity and low molecular weight. mdpi.comnih.govspringernature.comresearchgate.netnih.gov Researchers have developed protocols that streamline these derivatization steps for high-throughput application. researchgate.net Furthermore, the evolution of ultra-high-performance liquid chromatography (UHPLC) systems allows for significantly reduced analytical run times compared to traditional GC-MS or HPLC methods. nih.govmdpi.com Methods have been developed with total run times, from injection to injection, as short as four to eight minutes, making the analysis of extensive sample cohorts feasible. ethz.chnih.govspringernature.com These rapid methods have been successfully applied to a variety of preclinical biological matrices, including feces, plasma, and various tissues. nih.govnih.govmdpi.com

The table below summarizes key features of several high-throughput LC-MS methods developed for SCFA analysis.

Interactive Table: Comparison of High-Throughput LC-MS/MS Methods for SCFA Analysis

Method Focus Derivatization Agent Total Run Time Biological Matrices Validated Key Advantages Source(s)
Rapid Fecal SCFA Quant. 3-Nitrophenylhydrazine (3NPH) 4 minutes Feces (Human, Mouse) Extremely fast run time, use of stable isotope standards. nih.govmdpi.com
Broad SMCFA Profiling 3-Nitrophenylhydrazine (3NPH) 8 minutes Human Biofluids Covers short- and medium-chain fatty acids, high sensitivity. ethz.chspringernature.com
Derivatization-Free Analysis None 10 minutes Plasma, Feces, Milk, Tissues (Mouse) Simplifies sample prep, avoids derivatization bias. nih.govmdpi.comquadram.ac.ukresearchgate.net
Expandable Metabolite Quant. 2-Picolylamine (2-PA) 17 minutes Cecal Contents (Mouse), Fecal Bioreactors Platform is readily expandable for other microbial metabolites. acs.orgnih.govresearchgate.net

Deeper Mechanistic Elucidation of SCFA Biological Roles (preclinical focus)

Beyond simple quantification, a critical future direction is the use of LC-MS to unravel the precise mechanisms by which SCFAs exert their biological effects. This requires moving from measuring SCFA levels in feces or circulation to understanding their distribution, uptake, and utilization in specific host tissues. mdpi.comnih.gov LC-MS/MS techniques that can quantify low concentrations of SCFAs in diverse biological matrices—such as the liver, brain, kidney, and adipose tissue—are instrumental for these mechanistic studies. nih.govmdpi.comnih.gov

A powerful approach for mechanistic elucidation is the use of stable isotope tracers. nih.govtno.nlresearchgate.net In this methodology, preclinical models are administered substrates, like dietary fibers, that are labeled with stable isotopes (e.g., ¹³C). nih.govresearchgate.net LC-MS can then track the incorporation of these isotopes into different SCFA molecules. nih.govnih.gov This allows researchers to trace the metabolic fate of SCFAs, distinguishing between microbially produced acids and those from other sources and observing their transformation and use by host cells. nih.govtno.nlnih.gov For example, studies have used ¹³C-labeled dietary carbohydrates to trace the production of labeled acetate, propionate, and butyrate in mouse cecal contents and fecal fermentations. nih.gov The application of highly-labeled internal standards in these LC-MS methods is crucial for achieving the accurate and reproducible quantification needed to interpret tracer studies correctly. mdpi.comnih.gov This approach provides direct evidence of metabolic pathways and helps clarify how SCFAs contribute to host energy metabolism and cellular signaling in various disease models, from metabolic disorders to neurodegenerative diseases. nih.govquadram.ac.ukbohrium.com

The following table highlights preclinical research where LC-MS was pivotal in uncovering SCFA mechanisms.

Interactive Table: Preclinical Mechanistic Studies of SCFAs Using LC-MS

Research Focus Preclinical Model Key LC-MS Application Finding Source(s)
SCFA Production & Diet Germ-Free vs. SPF Mice Absolute quantification of SCFAs in cecal contents. Confirmed that conventionally raised (SPF) mice had over 200-fold higher levels of acetate, propionate, and butyrate than germ-free mice, directly linking microbiota to SCFA production. nih.gov
SCFA Synthesis & Distribution Pig Model Measured SCFA concentrations and isotopic enrichment in portal blood following a ¹³C-butyrate infusion. Demonstrated the ability to study SCFA synthesis and achieve isotopic steady state in a large animal model, enabling detailed metabolic flux analysis. tno.nlresearchgate.net
Tracing Microbial Metabolism Mouse Model & Fecal Fermentations Quantified ¹³C-labeled SCFAs produced from ¹³C-labeled dietary carbohydrates. Showed that different carbohydrates are fermented into specific SCFA profiles, illustrating how diet directly shapes microbial metabolic output. acs.orgnih.gov
Multi-Tissue SCFA Distribution Mouse Model Developed and validated a direct (underivatized) LC-MS/MS method for SCFA quantification in feces, liver, kidney, brain, and muscle. Provided an essential tool to study the distribution of SCFAs to various host tissues, which is critical for understanding their systemic effects. nih.govmdpi.comresearchgate.net

Advancements in Data Analysis and Predictive Modeling for SCFA Research

The deployment of high-throughput LC-MS for SCFA analysis in large-scale preclinical cohorts generates vast and complex datasets. A significant future challenge lies in developing advanced computational and bioinformatic tools to analyze this data effectively. wur.nlnih.gov Future research will increasingly rely on sophisticated data analysis pipelines to extract meaningful biological insights from raw LC-MS data. nih.gov

One major avenue is the integration of SCFA metabolomic data with other omics datasets, such as metagenomics (profiling microbial genes) and transcriptomics (profiling gene expression). nih.govbiorxiv.org By combining these data layers, researchers can build more comprehensive models of host-microbe interactions. For example, bioinformatics approaches can reconstruct the metabolic pathways for SCFA synthesis from metagenomic data, and these predictions can then be correlated with the actual SCFA concentrations measured by LC-MS. nih.gov This integration helps to identify the key microbial species and genes responsible for producing specific SCFAs. nih.gov

Furthermore, the field is moving towards the use of machine learning and artificial intelligence (AI) to build predictive models. biorxiv.orgbiopharminternational.com These models can address several challenges, such as imputing missing SCFA values in large datasets or predicting SCFA production profiles based on an individual's gut microbiome composition and diet. youtube.combiorxiv.org For instance, the microbial community-scale metabolic modeling (MCMM) approach can simulate the metabolic output of a microbial community, providing personalized predictions of SCFA production. biorxiv.orgyoutube.com Such models can be used to design and test dietary or probiotic interventions in silico before applying them in preclinical studies. biorxiv.orgyoutube.com These computational frameworks are essential for translating complex multi-omics data into a functional understanding of how the microbiome's metabolic capacity influences host health. nih.gov

This table summarizes emerging data analysis and modeling approaches in SCFA research.

Interactive Table: Data Analysis and Predictive Modeling in SCFA Research

Model/Approach Input Data Primary Goal Relevance to SCFA Research Source(s)
Microbial Community-Scale Metabolic Modeling (MCMM) Metagenomic (microbiome composition), Diet Predict personalized SCFA production profiles. Simulates metabolic outputs to test how dietary or probiotic interventions could alter an individual's SCFA levels. biorxiv.orgyoutube.com
Genomic Reconstruction Metagenomic (WGS or 16S rRNA) Assess the metabolic potential for SCFA synthesis in a microbiome. Identifies which microbes and which genetic pathways are present for producing butyrate, propionate, and acetate. nih.gov
Multi-task Multi-View Attentive Encoders (M2AE) Metagenomic data, Host characteristics, Diet features Impute (fill in) missing blood SCFA data. Addresses the common issue of incomplete datasets, enabling more robust analysis by predicting SCFA levels from other available data. biorxiv.org
Latent Interacting Variable Effects (LIVE) Modeling Multi-omics (Metagenomics, Metabolomics), Clinical Covariates Integrate multi-omics data to identify features predictive of a disease state. Reduces the complexity of large datasets to find significant interactions between specific microbes, SCFAs, and host factors like age. nih.gov

Conclusion

Summary of Key Contributions of SCFA LC-MS Mixture Research to Biological Sciences

Research centered on the analysis of short-chain fatty acid (SCFA) mixtures using liquid chromatography-mass spectrometry (LC-MS) has been pivotal in advancing our understanding of fundamental biological processes. These microbial metabolites, primarily products of dietary fiber fermentation in the gut, are now recognized as critical signaling molecules in host physiology. nih.govfrontiersin.org The application of LC-MS methodologies has enabled the precise quantification of key SCFAs—such as acetate (B1210297), propionate (B1217596), and butyrate (B1204436)—in various biological matrices, including feces, blood, and tissues, which was previously challenging due to their volatility and structural similarity. nih.govcreative-proteomics.comfrontiersin.org

This enhanced analytical capability has directly led to significant discoveries across multiple fields of biological science:

Host-Microbiome Interactions: LC-MS-based SCFA analysis has been fundamental in elucidating the intricate relationship between the gut microbiota and the host. nih.govresearchgate.net It has provided concrete evidence of how diet modulates the composition and metabolic output of the gut microbiome, and how these changes, in turn, impact host health. nih.gov

Immunology and Inflammation: A substantial body of research now demonstrates the immunomodulatory roles of SCFAs. mdpi.commdpi.com Butyrate, for instance, is a primary energy source for colonocytes and has been shown to have anti-inflammatory effects by inhibiting histone deacetylases (HDACs) and promoting the differentiation of regulatory T cells. nih.govmdpi.comfrontiersin.org Propionate and acetate also contribute to regulating immune responses. tandfonline.comnih.gov These insights are critical for understanding and potentially treating inflammatory bowel diseases and other immune-mediated conditions. mdpi.comchemrxiv.org

Metabolic Health: SCFA research has uncovered their significant role in regulating host metabolism. They are involved in glucose homeostasis, lipid metabolism, and energy expenditure through the activation of G-protein coupled receptors (GPCRs) like FFAR2 and FFAR3. nih.govnih.govmdpi.com For example, SCFAs can stimulate the secretion of gut hormones such as glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), which are crucial for appetite control and insulin (B600854) sensitivity. nih.govnih.gov This has profound implications for metabolic diseases like obesity and type 2 diabetes. nih.gov

The Gut-Brain Axis: One of the most exciting frontiers illuminated by SCFA research is the communication between the gut and the brain. frontiersin.orgfrontiersin.org LC-MS studies have shown that SCFAs can cross the blood-brain barrier and influence brain function and behavior. frontiersin.org They have been linked to microglia maturation and may modulate neurotransmitter levels, offering potential therapeutic avenues for neurological and psychiatric disorders. frontiersin.orgnih.gov

The following table summarizes the primary roles of the three major SCFAs as elucidated by research heavily reliant on LC-MS analysis.

Short-Chain Fatty AcidPrimary Contributions to Biological SciencesKey Mechanisms of Action
Acetate Serves as a primary energy substrate for peripheral tissues and is involved in lipogenesis and glucose regulation. nih.gov It also plays a role in appetite control through central nervous system pathways. frontiersin.orgnih.govActivation of G-protein coupled receptors (GPCRs), substrate for biosynthesis. nih.gov
Propionate Primarily taken up by the liver where it can be used for gluconeogenesis. nih.gov It is also involved in cholesterol metabolism and has immunomodulatory functions. nih.govActivation of GPCRs, regulation of hepatic metabolism. nih.govnih.gov
Butyrate The main energy source for colonocytes, crucial for maintaining gut barrier integrity. mdpi.comtandfonline.com It exhibits potent anti-inflammatory and anti-cancer properties through epigenetic mechanisms. mdpi.comfrontiersin.orgInhibition of histone deacetylases (HDACs), activation of GPCRs. nih.govnih.govmdpi.com

Outlook on the Evolving Landscape of SCFA Metabolomics and its Analytical Rigor

The field of SCFA metabolomics is rapidly advancing, driven by the need for more sensitive, robust, and high-throughput analytical methods. While gas chromatography (GC) has traditionally been used for SCFA analysis, LC-MS is increasingly favored due to its shorter sample preparation time, suitability for a wider range of biological samples, and reduced thermal degradation of volatile compounds. nih.gov However, the analysis of SCFAs by LC-MS is not without its challenges. Their high polarity, low molecular weight, and poor ionization efficiency have historically made them difficult to analyze with high sensitivity and reproducibility. nih.govchemrxiv.org

The evolving landscape is focused on overcoming these hurdles to enhance analytical rigor:

Advanced Derivatization Strategies: To improve chromatographic retention and ionization efficiency, various derivatization techniques have been developed. A notable example is the use of 3-nitrophenylhydrazine (B1228671) (3-NPH), which reacts with the carboxylic acid group of SCFAs, allowing for highly sensitive detection in negative ion mode ESI-MS/MS. nih.gov The use of isotopically labeled derivatization reagents further enhances quantification accuracy. nih.gov

Improved Chromatographic Separation: Innovations in column chemistries and the application of ultra-high-performance liquid chromatography (UHPLC) have enabled faster and more efficient separation of SCFA isomers, which is critical for accurate quantification. nih.govmdpi.com

Standardization and Quality Control: As SCFA analysis moves closer to clinical applications, there is a growing emphasis on method standardization and harmonization across different laboratories. nih.gov The use of quality control (QC) samples, certified reference materials, and participation in inter-laboratory comparison studies are becoming essential practices to ensure data reliability and comparability in large-scale cohort studies. nih.gov

High-Throughput Analysis: The demand for analyzing large numbers of samples in clinical and epidemiological studies is driving the development of faster and more automated LC-MS methods. This includes simplified sample preparation protocols and rapid chromatographic gradients that can significantly increase sample throughput without compromising data quality. chromatographyonline.com

The table below highlights some of the key advancements in LC-MS methods for SCFA analysis.

Analytical ChallengeEvolving Solution / InnovationImpact on Analytical Rigor
Poor chromatographic retention and peak shapeDevelopment of specialized derivatization reagents (e.g., aniline-based, 3-NPH). nih.govchemrxiv.org Use of advanced column chemistries.Improved separation of isomers, enhanced peak symmetry, and better reproducibility.
Low ionization efficiency and sensitivityDerivatization to add easily ionizable moieties. nih.gov Optimization of MS source parameters and use of highly sensitive mass spectrometers. frontiersin.orgLower limits of detection and quantification, enabling analysis in low-concentration matrices like plasma and serum. creative-proteomics.comfrontiersin.org
Isomeric Interference (e.g., butyric acid and isobutyric acid)Optimized chromatographic methods for complete baseline separation. creative-proteomics.comchromatographyonline.comAccurate quantification of individual SCFA isomers, which may have distinct biological roles.
Inter-laboratory variabilityEstablishment of standardized protocols, use of reference materials, and cross-validation studies. nih.govIncreased confidence in data from large-scale and multi-center studies, facilitating clinical translation.

Broader Impact on Fundamental Biological Sciences and Future Research Directions

The ability to accurately measure SCFA mixtures with LC-MS is having a profound impact on our understanding of health and disease, extending far beyond the gut. The continued refinement of these analytical techniques will open up new avenues of research and solidify the role of metabolomics in biological sciences.

Broader Impacts:

Systems Biology Integration: SCFA profiling is becoming an integral part of multi-omics studies, where it is combined with metagenomics, transcriptomics, and proteomics to build comprehensive models of host-microbe interactions and their influence on various physiological systems. mdpi.com

Biomarker Discovery: Altered SCFA profiles have been linked to a range of conditions, including inflammatory bowel disease, metabolic syndrome, colorectal cancer, and neurological disorders. frontiersin.orgnih.govcreative-proteomics.com This positions SCFAs as promising non-invasive biomarkers for disease diagnosis, prognosis, and monitoring therapeutic responses. frontiersin.org

Therapeutic Development: A deeper understanding of the mechanisms by which SCFAs influence health is paving the way for new therapeutic strategies. These include the development of targeted prebiotics to stimulate the growth of SCFA-producing bacteria, and engineered probiotics designed to produce specific SCFAs in situ. nih.govresearchgate.net

Future Research Directions:

Spatio-temporal Mapping of SCFAs: A major goal is to move beyond static measurements in feces or blood and to understand the dynamic production and absorption of SCFAs along the gastrointestinal tract and their distribution in different body compartments. This will require the development of more sophisticated sampling techniques and highly sensitive analytical methods.

Linking Specific Microbes to SCFA Production: While general associations are known, a key future direction is to precisely link specific microbial species or strains to the production of particular SCFAs within the complex gut ecosystem. This will allow for more targeted interventions to modulate SCFA levels.

Elucidating Downstream Signaling Pathways: Further research is needed to fully unravel the complex downstream signaling pathways activated by SCFAs in different cell types and organs. nih.gov This includes identifying novel receptors and understanding how SCFAs epigenetically regulate gene expression to influence cellular function. frontiersin.orgnih.gov

Clinical Translation: A significant long-term goal is the translation of SCFA research into clinical practice. This will involve large-scale, well-controlled human studies to validate the use of SCFAs as biomarkers and to test the efficacy of SCFA-based therapeutic interventions. nih.gov The continued improvement in the analytical rigor of LC-MS methods is the foundation upon which this translation will be built. nih.gov

Q & A

Q. Why is LC-MS/MS preferred over GC-MS for SCFA analysis in complex biological matrices?

LC-MS/MS offers advantages in analyzing polar, non-volatile SCFAs without extensive derivatization, which is often required for GC-MS. LC-MS/MS also enables faster sample preparation (avoiding derivatization steps like silylation) and better sensitivity for low-abundance SCFAs in serum or plasma . GC-MS struggles with isomer resolution (e.g., butyrate vs. isobutyrate) and requires time-consuming optimization for volatile compounds .

Q. What are the critical steps in sample preparation for SCFA quantification via LC-MS/MS?

Key steps include:

  • Derivatization : Use of 3-nitrophenylhydrazine (3-NPH) to enhance ionization efficiency and chromatographic separation .
  • Liquid-liquid extraction : Ethyl acetate or acidified solvents to isolate SCFAs from proteins and lipids .
  • Internal standards : Deuterated analogs (e.g., butyric acid-D7) to correct for matrix effects and extraction variability .

Q. How do derivatization methods impact SCFA detection accuracy?

Derivatization reagents like 3-NPH or aniline derivatives improve sensitivity by 10–100× compared to underivatized methods. Optimal conditions (e.g., 60°C for 30 minutes for 3-NPH) maximize recovery rates (>85%) while minimizing side reactions . Inadequate derivatization can lead to false negatives due to poor ionization or co-elution with interfering metabolites .

Q. What validation parameters are essential for SCFA LC-MS/MS methods?

Per ICH guidelines, validate:

  • Linearity : R² > 0.99 across physiological ranges (e.g., 0.1–100 μM for acetate) .
  • Precision : Intra-day CV < 10% for replicate analyses .
  • Recovery : 80–120% using spiked internal standards .
  • LOD/LOQ : Sub-μM detection limits for low-abundance SCFAs (e.g., 0.05 μM for propionate) .

Advanced Research Questions

Q. How can co-eluting isomeric SCFAs (e.g., butyrate vs. isobutyrate) be resolved chromatographically?

Use columns with embedded aromatic functionality (e.g., ACE C18-AR) to exploit hydrophobicity differences. Coupling with high-resolution mass spectrometry (HRMS) enables differentiation via exact mass (e.g., m/z 144.0655 for butyrate vs. 144.0655 for isobutyrate, resolved by retention time) . Orthogonal methods like GC-HRMS can confirm isomer identity .

Q. What strategies enable simultaneous quantification of SCFAs (C2–C6) alongside organic acids (e.g., lactate, succinate)?

A 3-NPH derivatization-based LC-MS/MS method with MRM transitions for 15+ analytes can achieve multiplexed detection. Gradient elution (e.g., 5–95% acetonitrile in 10 minutes) separates hydrophilic SCFAs from keto acids and dicarboxylic acids .

Q. How do matrix effects in serum/plasma influence SCFA quantification, and how can they be mitigated?

Phospholipids and salts in serum suppress ionization. Mitigation strategies include:

  • Protein precipitation : Cold methanol/ACN (4:1) to remove proteins .
  • Dilution : 1:2 dilution of extracts to reduce ion suppression .
  • Matrix-matched calibration : Spiking standards into pooled blank matrix to mimic sample conditions .

Q. What orthogonal methods complement LC-MS/MS for verifying SCFA data integrity?

  • GC-HRMS : Validates volatile SCFAs (e.g., acetate) with isotopic labeling .
  • NMR : Detects structural isomers without derivatization but lacks sensitivity for trace analytes .
  • Ion mobility-MS : Resolves co-eluting isomers via collision cross-section differences .

Q. How can LC-MS-based SCFA profiling be integrated with metagenomics to study gut microbiota-host interactions?

Correlate fecal SCFA levels (via LC-MS) with 16S rRNA sequencing data to link specific bacterial taxa (e.g., Faecalibacterium) to butyrate production. Multi-omics platforms (e.g., MetaboAnalyst) enable pathway enrichment analysis to identify host metabolic shifts (e.g., PPAR-γ signaling) .

Q. What novel ionization techniques improve sensitivity for trace SCFAs in cerebral spinal fluid (CSF)?

Nanospray ionization (nano-LC-MS) enhances sensitivity for low-volume CSF samples. Negative-mode electron capture dissociation (ECD) improves detection of carboxylate-containing SCFAs (e.g., propionate) at femtomolar levels .

Key Methodological Insights from Recent Studies

Challenge Solution Performance Reference
Isomer resolutionACE C18-AR column + HRMS99% separation of C4-C5 isomers
Low serum SCFA recovery3-NPH derivatization + cold ACN precipitation92% recovery for acetate
Multi-analyte quantification3-NPH MRM panel (15 transitions)R² > 0.99 for C2-C6 SCFAs
Matrix effect correctionDeuterated internal standards + matrix calibrationCV < 8% in plasma

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.